Fenoprofen
Descripción
Historical Context of Fenoprofen in Pharmaceutical Science
This compound, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, was approved for medical use in the United States in 1976. nih.gov It emerged as part of the propionic acid class of NSAIDs, which also includes well-known compounds like ibuprofen (B1674241) and naproxen (B1676952). nih.gov The development of these drugs was a significant step in providing alternatives to aspirin (B1665792) for managing pain and inflammation, often with a different profile of effects. drugbank.com
The synthesis of this compound involves several key steps, one method of which begins with the esterification of 3-hydroxyacetophenone with bromobenzene. gpatindia.com Subsequent reduction, bromination, and reaction with sodium cyanide lead to the formation of 2-(3-phenoxyphenyl)propionitrile, which is then hydrolyzed to produce this compound. gpatindia.com Research has also explored more environmentally friendly synthesis methods, such as a green synthesis approach for this compound calcium dihydrate using calcium carbonate in an aqueous medium, avoiding organic solvents.
Evolution of Research Perspectives on this compound
Initial research on this compound focused on its primary pharmacological activity: the inhibition of cyclooxygenase (COX) enzymes. patsnap.comyoutube.comnih.gov This mechanism, shared by other NSAIDs, explains its anti-inflammatory, analgesic, and antipyretic properties by blocking the production of prostaglandins. nih.govdrugbank.compatsnap.com this compound is a non-selective inhibitor of both COX-1 and COX-2. patsnap.com
More recent research has expanded beyond the foundational COX-inhibition model. Studies have investigated this compound's potential in new therapeutic areas and explored novel mechanisms of action. This includes research into new formulations, such as floating tablets designed for controlled drug release. jpionline.org Additionally, the synthesis of new derivatives, like this compound hydrazone derivatives, has been explored to evaluate potential enhancements in its anti-inflammatory activity. uobaghdad.edu.iq
Current Status of this compound in Academic Inquiry
Current academic inquiry into this compound is multifaceted, exploring its potential beyond its traditional use for pain and arthritis. One promising area is its potential application in treating endometriosis. A recent NIH-funded study utilized a computer algorithm to screen existing drugs and identified this compound as a top candidate for reversing gene expression related to endometriosis. nih.gov In a rodent model of the disease, this compound was effective in alleviating pain, suggesting a potential for drug repurposing. nih.gov
Another significant avenue of current research involves a mechanism of action independent of COX inhibition. Recent studies have identified this compound as a positive allosteric modulator (PAM) at melanocortin receptor 3 (MC3). researchgate.netnih.gov This research has shown that this compound can enhance the activity of this receptor, leading to anti-arthritic and pro-resolving effects on inflammation, such as promoting macrophage phagocytosis. researchgate.netnih.gov This discovery opens up new possibilities for developing innovative therapeutics for joint diseases based on MC3 modulation. researchgate.net
Research also continues into the chemical properties and synthesis of this compound and its derivatives. For instance, studies have described the synthesis of polymer-fenoprofen conjugates, creating macromolecular prodrugs that could alter the compound's delivery and release characteristics. nih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023045 | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
168-171 °C @ 0.11 MM HG | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slight (calcium salt), 8.11e-02 g/L | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
VISCOUS OIL | |
CAS No. |
29679-58-1, 31879-05-7, 34597-40-5 | |
| Record name | Fenoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171 | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacological Mechanisms and Molecular Interactions of Fenoprofen
Cyclooxygenase (COX) Inhibition
The classical mechanism of action for fenoprofen, like other NSAIDs, involves the inhibition of cyclooxygenase enzymes, crucial for prostaglandin (B15479496) synthesis.
This compound is known to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms uni.luguidetopharmacology.orgnih.gov. These enzymes play distinct roles in physiological processes and inflammatory responses. COX-1 is constitutively expressed and involved in maintaining normal physiological functions, including gastrointestinal and renal integrity. In contrast, COX-2 is primarily induced during inflammation and tissue injury, contributing significantly to pain and inflammatory prostaglandin synthesis sdsc.edu. While some NSAIDs exhibit selectivity towards one isoform, this compound is generally categorized as a non-selective COX inhibitor, affecting both COX-1 and COX-2 uni.luguidetopharmacology.orgnih.gov.
This compound exerts its anti-inflammatory and analgesic effects by inhibiting prostaglandin synthesis. This process begins with the conversion of membrane phospholipids (B1166683) into arachidonic acid by phospholipase A2 sdsc.edu. Subsequently, cyclooxygenase enzymes (COX-1 and COX-2) act on arachidonic acid to produce prostaglandin H2 (PGH2) sdsc.edu. This compound inhibits both COX-1 and COX-2 on the endoplasmic reticulum membrane, thereby preventing the conversion of arachidonic acid into PGH2 sdsc.edu. This reduction in PGH2 leads to a decrease in the formation of downstream prostaglandins, notably prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain sdsc.edu. By lowering PGE2 concentrations, this compound attenuates the inflammatory and pain responses sdsc.edu.
This compound, a propionic acid derivative, shares its chemical class with other widely used NSAIDs such as ibuprofen (B1674241) and naproxen (B1676952) nih.gov. Like many traditional NSAIDs, this compound inhibits both COX-1 and COX-2 enzymes uni.luguidetopharmacology.orgnih.gov. Comparative analyses of NSAIDs reveal a spectrum of COX-1 and COX-2 selectivity. Some NSAIDs, like flurbiprofen (B1673479) and ketoprofen, show a preference for COX-1, while others, such as diclofenac (B195802) and mefenamic acid, display COX-2 selectivity. Ibuprofen and naproxen are often considered essentially non-selective, inhibiting both isoforms to varying degrees. This compound's inhibition profile aligns with that of non-selective NSAIDs, impacting both COX pathways involved in prostaglandin production.
Alternative and Novel Mechanisms of Action
Beyond its established COX inhibitory activity, recent investigations have uncovered additional, distinct mechanisms of action for this compound, particularly its interaction with melanocortin receptors.
This compound has been identified as a positive allosteric modulator (PAM) of melanocortin (MC) receptors. This discovery emerged from systematic screenings aimed at repositioning existing drugs by identifying new pharmacological activities. This melanocortin receptor modulation represents a mechanism fundamentally distinct from this compound's known cyclooxygenase inhibition. Studies in models of inflammatory arthritis have shown that this compound's anti-arthritic actions on cartilage integrity and synovitis were significantly diminished in mice lacking the MC3 receptor (Mc3r−/− mice), highlighting a crucial role for this receptor in its therapeutic effects. Furthermore, this compound has demonstrated pro-resolving properties, such as promoting macrophage phagocytosis and efferocytosis, independently of its cyclooxygenase inhibition.
This compound exhibits positive allosteric modulator (PAM) activity at human melanocortin 3 (MC3), melanocortin 4 (MC4), and melanocortin 5 (MC5) receptors. When tested alone, this compound does not directly induce cAMP production, but it causes a leftward-shift in the concentration-response curve of endogenous ligands like α-melanocyte-stimulating hormone (α-MSH) at both human and mouse MC3 receptors, indicating an enhancement of ligand efficacy.
Research has detailed this compound's ability to stimulate ERK1/2 activation at MC3-5R in HEK293T cells. The highest levels of ERK1/2 activation were observed at specific concentrations for each receptor: 3 and 10 µM for MC3R, 1 µM for MC4R, and 3 µM for MC5R. This demonstrates a biased signaling profile, where this compound selectively activates the ERK1/2 cascade without significantly engaging the canonical cAMP signaling pathway. This unique allosteric modulation of melanocortin receptors suggests a novel avenue for this compound's therapeutic actions, particularly in inflammatory conditions.
Table 1: this compound's Allosteric Enhancer Activity at Melanocortin Receptors
| Receptor Type | Effect on Ligand Response | ERK1/2 Activation (Optimal Concentration) | Signaling Pathway |
| MC3 | Leftward-shift of αMSH concentration response | 3 and 10 µM | Biased (ERK1/2 selective) |
| MC4 | PAM activity | 1 µM | Biased (ERK1/2 selective) |
| MC5 | PAM activity | 3 µM | Biased (ERK1/2 selective) |
Melanocortin Receptor Modulation Studies
Macrophage Phagocytosis and Efferocytosis Promotion Independent of COX Inhibition
This compound possesses pro-resolving properties, promoting macrophage phagocytosis and efferocytosis researchgate.netnih.govnih.gov. This effect is observed independently of its cyclooxygenase inhibition researchgate.netnih.govnih.gov. Efferocytosis, the process by which phagocytes clear apoptotic cells, is a critical step in the resolution of inflammation nih.govfrontiersin.org. Macrophages, as professional phagocytes, play a key role in this process frontiersin.org. The ability of this compound to enhance efferocytosis suggests a mechanism for actively promoting the resolution phase of inflammation, rather than merely suppressing its initiation researchgate.netnih.gov.
Antioxidant Effects and Associated Signaling Pathways (e.g., Nrf2/HO-1)
Recent studies have revealed that this compound exhibits antioxidative effects, which appear to be mediated, in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway nih.govresearchgate.netnih.gov. The Nrf2/HO-1 pathway is a critical endogenous antioxidant defense system that plays a pivotal role in maintaining intracellular redox homeostasis and protecting against oxidative stress and inflammatory reactions nih.govmdpi.com.
In experimental models, this compound administration has been shown to reverse the decreased expression of Nrf2/HO-1 genes, which are often downregulated under conditions of oxidative stress nih.govresearchgate.netnih.govresearcher.life. This activation leads to a reduction in oxidative stress markers such as malondialdehyde (MDA) and an increase in antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) nih.govresearchgate.net. The neuroprotective effects observed in hippocampal tissue, as confirmed by histological studies, further support the role of this compound's antioxidant activity via the Nrf2/HO-1 pathway nih.govnih.gov.
The following table summarizes the observed effects of this compound on oxidative stress markers and Nrf2/HO-1 gene expression:
| Marker/Gene Expression | Effect of this compound Administration (compared to control/disease model) | Reference |
| Malondialdehyde (MDA) | Decreased | nih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Elevated | nih.govresearchgate.net |
| Glutathione Peroxidase (GPX) | Elevated | nih.govresearchgate.net |
| Nrf2 gene expression | Increased (reversed decreased expression) | nih.govresearchgate.netnih.gov |
| HO-1 gene expression | Increased (reversed decreased expression) | nih.govresearchgate.netnih.gov |
Other Potential Molecular Targets and Pathways
Beyond COX inhibition, melanocortin receptor modulation, and Nrf2/HO-1 activation, this compound may interact with other molecular targets and pathways. As a general class, NSAIDs have been shown to activate anti-inflammatory peroxisome proliferator-activated receptor gamma (PPARγ), inhibit pro-inflammatory nuclear factor-kappa B (NF-κB) activation, or modulate components of the unfolded protein response (UPR) pathway umw.edu.pl. These alternative pathways could enhance NSAIDs' anti-inflammatory actions and potentially contribute to other effects, such as anti-cancer properties umw.edu.plresearchgate.net. This compound has also been observed to increase ERK1/2 activation in HEK293T cells, specifically at MC3-5R, suggesting a biased signaling pathway that selectively activates ERK1/2 cascade but not the canonical cAMP signaling medchemexpress.commedchemexpress.com.
Pharmacokinetic and Pharmacodynamic Research of Fenoprofen
Absorption and Distribution Kinetics
Fenoprofen exhibits rapid absorption characteristics following oral administration. Under fasting conditions, peak plasma levels of approximately 50 µg/mL are achieved within 2 hours after a 600 mg oral dose. Good dose proportionality has been observed across a range of 200 mg to 600 mg doses in fasting male volunteers. drugbank.comfda.govdrugs.comdrugs.com The bioavailability of this compound is approximately 80-90% ontosight.aimims.com. The plasma half-life of this compound is approximately 3 hours. drugbank.comfda.govdrugs.comdrugs.commims.com
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Peak Plasma Concentration (Cmax) | 50 µg/mL (after 600 mg oral dose) | drugbank.comfda.govdrugs.comdrugs.com |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ontosight.aimims.com |
| Plasma Half-Life (t½) | Approximately 3 hours | drugbank.comfda.govdrugs.comdrugs.commims.com |
| Bioavailability | Approximately 80-90% | ontosight.aimims.com |
This compound is highly bound to plasma proteins, exhibiting an extensive binding of 99% to albumin. drugbank.comfda.govdrugs.comdrugs.commims.com Human serum albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of various endogenous substances and exogenous compounds, including drugs. nih.govacs.orgacs.org The high binding affinity of a drug to HSA can lead to lower concentrations of the free (unbound) drug, which is the pharmacologically active form, and can also influence the drug's half-life by making the bound fraction less susceptible to metabolic processes in the liver. acs.org
Table 2: this compound Plasma Protein Binding
| Parameter | Value | Binding Protein | Source |
| Plasma Protein Binding | 99% | Albumin | drugbank.comfda.govdrugs.comdrugs.commims.com |
This compound is distributed to various tissues within the body. Specific studies indicate its distribution to key organs such as the liver, kidneys, and synovial fluid. ontosight.ai
Metabolism and Biotransformation Pathways
This compound undergoes extensive metabolism in the liver. patsnap.commims.comnih.gov This biotransformation is crucial for its elimination from the body.
The metabolism of this compound primarily involves the enzyme system cytochrome P450. ontosight.ai Additionally, it undergoes conjugation reactions in the liver. patsnap.com For NSAIDs in general, cytochrome P450 2C9 (CYP2C9) is a significant enzyme involved in their hepatic metabolism. hee.nhs.ukcpicpgx.orgingentaconnect.comnih.gov
The major urinary metabolites of this compound are this compound glucuronide and 4'-hydroxythis compound glucuronide. Approximately 90% of a single oral dose of this compound is eliminated within 24 hours as these conjugated metabolites. drugbank.comfda.govdrugs.comdrugs.comnih.gov
This compound glucuronide is characterized as an acyl glucuronide. nih.gov The 4'-hydroxythis compound glucuronide is identified as a glucuronide of the phenolic derivative, which is also an acyl glucuronide possessing a free phenolic group. nih.gov
This compound is a chiral drug, existing as R- and S-enantiomers. The (S)-enantiomer is known to possess the desired pharmacological action, while the (R)-isomer is less active. wikipedia.org There is a stereoselective bioconversion, or chiral inversion, of (R)-fenoprofen to (S)-fenoprofen. wikipedia.orgresearchgate.net this compound is almost entirely excreted as its S-acyl glucuronides. researchgate.netnih.gov In plasma, R-fenoprofen glucuronide is observed to disappear rapidly when compared to its S-antipode. nih.gov
Table 3: Major Metabolites of this compound
| Metabolite Name | Type of Conjugate | Characteristics | PubChem CID |
| This compound Glucuronide | Acyl Glucuronide | Major urinary metabolite | 11742747 uni.lu |
| 4'-hydroxythis compound glucuronide | Phenolic Glucuronide | Major urinary metabolite, acyl glucuronide with free phenolic group | 131769945 uni.lu |
Genetic polymorphisms, particularly in genes encoding drug-metabolizing enzymes such as cytochrome P450 isoforms, can significantly influence an individual's metabolic profile and response to drugs. slideshare.net Variations in the CYP2C9 gene, for instance, are known to alter the metabolism and clearance of several NSAIDs, which can impact drug exposure. hee.nhs.ukcpicpgx.orgingentaconnect.com While specific direct studies on this compound's interaction with particular genetic polymorphisms like CYP2C9 are not detailed in the provided information, the general principle applies to NSAIDs metabolized by P450 enzymes.
Elimination Processes
The elimination of this compound from the body is a multifaceted process, predominantly involving renal excretion and, to a lesser extent, biliary contributions.
Renal Excretion Mechanisms
This compound is primarily eliminated via renal excretion. Approximately 90% of a single oral dose is cleared within 24 hours, primarily as its major urinary metabolites: this compound glucuronide and 4'-hydroxythis compound glucuronide. Only a small fraction, typically 2-5%, is excreted as unchanged this compound. wikipedia.orgnih.govwikipedia.org
The renal clearance of this compound involves both glomerular filtration and active tubular secretion. nih.govresearchgate.net Nonsteroidal anti-inflammatory drugs, including this compound, can influence renal function by reducing the synthesis of prostaglandins, which are vital for maintaining renal blood flow. This effect can be particularly pronounced in susceptible individuals. wikiwand.com
Biliary Excretion Contributions
While renal excretion is the primary route of elimination, this compound has been observed to undergo enterohepatic circulation. nih.govlipidmaps.org A minor portion of the drug is also excreted in the feces. nih.gov
Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound aims to elucidate the relationship between drug exposure and its therapeutic effects, considering its complex disposition and stereoselectivity.
Dose-Concentration-Effect Relationships
This compound exerts its pharmacological effects by inhibiting prostaglandin (B15479496) synthesis through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orguni.lunih.gov This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.orguni.lu
Enantioselective Pharmacokinetics and Pharmacodynamics (e.g., (+)-(S)-Fenoprofen)
This compound possesses a chiral center, resulting in two enantiomeric forms: R-(-)-fenoprofen and S-(+)-fenoprofen. wikipedia.orglipidmaps.org The S-(+)-enantiomer is predominantly responsible for the drug's pharmacological activity. wikipedia.orglipidmaps.orgciteab.com
A significant aspect of this compound's metabolism is the stereoselective and unidirectional chiral inversion of the inactive R-(-)-fenoprofen enantiomer to its pharmacologically active S-(+)-antipode. wikipedia.orglipidmaps.orgciteab.com In in vitro studies involving human platelets, the (S)-isomer demonstrated approximately 35 times greater activity than the (R)-isomer in inhibiting the fatty acid cyclo-oxygenase pathway. citeab.com
The extent of this chiral inversion can vary across species. For instance, in cats, the percentage of R-(-)-fenoprofen chiral inversion was reported to be 93.2% ± 13.7%. lipidmaps.orgnih.gov The liver plays a primary role in this inversion process, although presystemic and extrahepatic inversion has also been observed in the gastrointestinal tract (duodenum, jejunum, and ileum) and lungs. lipidmaps.orgscielo.org.mx
Research has shown that the S-(+)-fenoprofen eutomer accumulates in both plasma and synovial fluid. The area under the curve (AUC) ratios of S-(+)-fenoprofen to R-(-)-fenoprofen were higher in synovial fluid (9.9) compared to plasma (6.0), suggesting a more pronounced accumulation of the active enantiomer at the site of action. fishersci.ca
Table 1: Enantiomeric Disposition of this compound in Plasma and Synovial Fluid fishersci.ca
| Enantiomer | AUC in Plasma (µg·h/mL) | AUC in Synovial Fluid (µg·h/mL) | AUC (+)/(-) Ratio in Plasma | AUC (+)/(-) Ratio in Synovial Fluid |
| S-(+)-Fenoprofen | 256 | 104 | 6.0 | 9.9 |
| R-(-)-Fenoprofen | 42.5 | 10.5 | - | - |
Population Pharmacokinetic-Pharmacodynamic Analysis in Specific Patient Groups (e.g., Diabetes Mellitus)
Population PK/PD analyses have explored the impact of specific patient populations, such as those with diabetes mellitus, on this compound's disposition and effects. nih.govmims.comuni-freiburg.dedrugbank.comnih.gov
A study investigating the influence of type 1 and type 2 diabetes mellitus on the enantioselective pharmacokinetics and pharmacodynamics of this compound found significant differences in patients with type 2 diabetes. These patients exhibited altered area under the curve (AUC) values and oral clearance for (+)-(S)-fenoprofen compared to healthy volunteers. nih.gov
Furthermore, patients with type 2 diabetes mellitus demonstrated lower IC50 and g values for COX-1 activity, indicating an influence on the pharmacodynamic response. In contrast, type 1 diabetes mellitus did not show a comparable influence on the pharmacokinetics and pharmacodynamics of (+)-(S)-fenoprofen in the studied cohort. nih.gov Experimental studies in rats with streptozotocin-induced diabetes have corroborated these findings, indicating that experimental diabetes influences the enantioselective metabolism and kinetic disposition of this compound, affecting key pharmacokinetic parameters for the (+)-(S)-fenoprofen eutomer.
Table 2: Influence of Diabetes Mellitus Type 2 on (+)-(S)-Fenoprofen Pharmacokinetics and Pharmacodynamics nih.gov
| Parameter | Healthy Volunteers (mean) | Type 2 Diabetes Mellitus Patients (mean) | P-value (Kruskal-Wallis test) |
| AUC (µg·h/mL) | 243.50 | 153.68 | < 0.05 |
| Oral Clearance (L/h) | 1.23 | 1.95 | < 0.05 |
| COX-1 IC50 (µg/mL) | 6.0 | 3.29 | < 0.05 |
| COX-1 g value | 2.01 | 0.73 | < 0.05 |
Therapeutic Efficacy and Comparative Effectiveness Research
Anti-inflammatory Efficacy Studies
Fenoprofen has been investigated for its anti-inflammatory and analgesic effects in several inflammatory and degenerative joint diseases. drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov
In patients diagnosed with rheumatoid arthritis, the anti-inflammatory action of this compound has been consistently evidenced by improvements across multiple key indicators of disease activity. drugbank.comncats.iowikidoc.orgnih.govfda.govnih.gov
Table 1: this compound's Efficacy in Rheumatoid Arthritis
| Outcome Measure | Observed Effect with this compound | Citation |
| Pain Relief | Significant reduction | drugbank.comncats.iowikidoc.orgnih.govfda.govnih.govnih.gov |
| Grip Strength | Increase | drugbank.comncats.iowikidoc.orgnih.govfda.govnih.govnih.gov |
| Joint Swelling | Reduction | drugbank.comncats.iowikidoc.orgnih.govfda.govnih.gov |
| Morning Stiffness | Reduced duration | drugbank.comncats.iowikidoc.orgnih.govfda.govnih.govnih.gov |
| Disease Activity | Reduction (patient & investigator assessed) | drugbank.comncats.iowikidoc.orgnih.govfda.govnih.gov |
| Analgesic Requirements | Statistically highly significant reduction | nih.govcapes.gov.br |
| Articular Index | Statistically highly significant reduction | nih.govcapes.gov.br |
| Joint Mobility | Increased | wikidoc.orgnih.govfda.gov |
| Joint Size/Temperature | No significant reduction | nih.govcapes.gov.br |
Clinical studies have frequently compared this compound's efficacy against other commonly used NSAIDs, particularly aspirin (B1665792). This compound has been shown to be comparable to aspirin in controlling various measures of disease activity in patients with rheumatoid arthritis and osteoarthritis. drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov Specifically, in rheumatoid arthritis, this compound has proven to be as effective as aspirin in relieving symptoms. nih.govcapes.gov.br
In comparisons with other non-steroidal anti-inflammatory agents within the same chemical group, this compound has been found to be closely comparable in effectiveness to naproxen (B1676952). nih.gov Additionally, this compound, aspirin, and indomethacin (B1671933) have all demonstrated antierythemic activity in studies involving adult male volunteers exposed to ultraviolet irradiation. nih.govfda.gov
Table 2: Comparative Efficacy of this compound in Rheumatoid Arthritis
| Comparator | Efficacy Comparison with this compound | Citation |
| Aspirin | Comparable in controlling disease activity; as effective in symptom relief | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.govnih.govcapes.gov.br |
| Naproxen | Closely comparable in effectiveness | nih.gov |
| Indomethacin | Demonstrated similar antierythemic activity | nih.govfda.gov |
This compound has also demonstrated significant anti-inflammatory and analgesic effects in the management of osteoarthritis. drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov
Table 3: this compound's Efficacy in Osteoarthritis
| Outcome Measure | Observed Effect with this compound | Citation |
| Tenderness | Reduction in response to pressure | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov |
| Night Pain | Reduction | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov |
| Stiffness | Reduction | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov |
| Swelling | Reduction | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov |
| Overall Disease Activity | Reduction (patient & investigator assessed) | drugbank.comncats.iowikidoc.orgnih.govnih.govfda.govnih.gov |
| Pain (motion/rest) | Relief | drugbank.comncats.iowikidoc.orgfda.govnih.gov |
| Range of Motion | Increased in involved joints | drugbank.comncats.iowikidoc.orgfda.govnih.gov |
For the management of acute gouty arthritis, this compound calcium has been found to be an effective treatment. nih.gov NSAIDs, as a class, are considered first-line treatment for acute gout flares and are also used for prophylactic therapy to reduce the risk of acute gout attacks in patients initiating urate-lowering therapy. ser.esaafp.org
Regarding ankylosing spondylitis, this compound is advocated for use, similar to other NSAIDs which are the first-line drug treatment to reduce inflammatory symptoms like pain and stiffness of the spine and other joints. nih.govwww.nhs.ukmayoclinic.orgphysio-pedia.com However, its exact place in the management of ankylosing spondylitis remains to be determined in specific comparative trials. nih.gov
Osteoarthritis Treatment Outcomes
Analgesic Efficacy Research
This compound's analgesic action has been shown to reduce pain intensity, increase pain relief, improve total analgesia scores, and provide a sustained analgesic effect in patients experiencing pain. fishersci.ptfishersci.atepa.govwikipedia.org
Postoperative Pain Management Studies
Clinical research has investigated the efficacy of this compound in managing acute postoperative pain. A review of five studies, encompassing 696 participants, assessed the effectiveness of a single oral dose of this compound for moderate to severe postoperative pain. These studies were randomized, double-blind, and placebo-controlled. fishersci.ptwikipedia.org
The findings indicated that this compound 200 mg provided at least 50% pain relief over a 4 to 6-hour period in 57% of participants (83 out of 146). In contrast, only 13% of participants (19 out of 141) in the placebo group experienced a similar level of pain relief. fishersci.pt The Number Needed to Treat (NNT) for at least 50% pain relief over 4 to 6 hours with this compound 200 mg, when compared to placebo, was calculated to be 2.3 (95% Confidence Interval: 1.9 to 3.0). fishersci.ptwikipedia.org This demonstrated analgesic efficacy is considered comparable to that achieved with ibuprofen (B1674241) 400 mg. fishersci.pt
Table 1: Analgesic Efficacy of this compound 200 mg in Postoperative Pain Management
| Treatment Group | Participants (n) | % Achieving ≥50% Pain Relief (4-6 hours) | Number Needed to Treat (NNT) vs. Placebo (95% CI) |
| This compound 200 mg | 146 | 57% (83/146) fishersci.pt | 2.3 (1.9 to 3.0) fishersci.ptwikipedia.org |
| Placebo | 141 | 13% (19/141) fishersci.pt | - |
Primary Dysmenorrhea Treatment Efficacy
The effectiveness of this compound in treating primary dysmenorrhea has been evaluated in clinical trials. A double-blind study involving 85 women compared this compound calcium (at doses of 200 mg and 400 mg), aspirin (650 mg), and a placebo for the relief of primary dysmenorrhea over four consecutive menstrual periods. fishersci.se
Both this compound 200 mg and this compound 400 mg demonstrated significant pain relief (P < 0.01) when compared to both placebo and aspirin. fishersci.se Notably, aspirin did not show a significant difference in pain relief compared to placebo in this study. fishersci.se The research also suggested a "plateau analgesic effect" for NSAIDs, as this compound 200 mg appeared to be as effective as this compound 400 mg for dysmenorrhea treatment. fishersci.senih.gov Generally, NSAIDs are recognized as highly effective first-line treatments for dysmenorrhea, providing pain relief in up to 80% of women with primary dysmenorrhea and demonstrating superior efficacy compared to placebo or paracetamol. nih.gov
Table 2: Comparative Pain Relief in Primary Dysmenorrhea
| Treatment Group | Pain Relief vs. Placebo | Pain Relief vs. Aspirin | Notes |
| This compound 200 mg | Significant (P < 0.01) fishersci.se | Significant (P < 0.01) fishersci.se | Appears as effective as 400 mg fishersci.senih.gov |
| This compound 400 mg | Significant (P < 0.01) fishersci.se | Significant (P < 0.01) fishersci.se | Appears as effective as 200 mg fishersci.senih.gov |
| Aspirin 650 mg | Not significantly different fishersci.se | - | |
| Placebo | - | - |
Antipyretic Effects Research
This compound exhibits antipyretic activity, contributing to the reduction of fever. fishersci.ptepa.govfishersci.cafishersci.atwikipedia.orgmetabolomicsworkbench.orgchalcogen.ro Research has shown that single oral doses of this compound calcium, ranging from 0 mg to 200 mg (acid equivalents), lead to an essentially linear increase in antipyretic activity over a six-hour period in patients experiencing fever due to acute upper respiratory tract infection. mpg.de Within this six-hour timeframe, doses of 200 mg and 400 mg appeared to demonstrate equivalent antipyretic efficacy. mpg.de
Table 3: Antipyretic Activity of this compound in Acute Upper Respiratory Tract Infection
| This compound Dose (acid equivalents) | Antipyretic Activity over 6 hours |
| 0 mg | No significant effect mpg.de |
| 50 mg | Linear increase mpg.de |
| 100 mg | Linear increase mpg.de |
| 200 mg | Linear increase; comparable efficacy to 400 mg mpg.de |
| 400 mg | Comparable efficacy to 200 mg mpg.de |
Investigational Therapeutic Applications
Inflammatory Bowel Disease (IBD) through Colon Targeting
Investigational research has explored the potential of this compound in treating Inflammatory Bowel Disease (IBD) through colon-targeted drug delivery. The objective of this approach is to deliver the drug directly to the colon, thereby preventing systemic side effects and enhancing drug uptake by the targeted cells. massbank.eusemanticscholar.orgnih.govnih.govnih.gov this compound is considered a suitable model drug for colon targeting due to its relatively short half-life and the gastrointestinal side effects associated with its conventional oral administration. massbank.eusemanticscholar.org
A key area of research involves the synthesis of azo conjugates of this compound for colon targeting. Six different prodrugs of this compound were synthesized by diazotization with ethyl esters of various amino acids, including glycine, tyrosine, L-phenylalanine, L-tryptophan, L-valine, and L-alanine. massbank.eunih.gov In vitro drug release studies of these synthesized prodrugs demonstrated that this compound was not released in gastric fluid. A minimal release of 12-15% occurred in intestinal fluid, while a significant release of 65-85% was observed in the colon. This targeted release is attributed to the action of azo reductases, enzymes secreted by the colonic microflora. massbank.eunih.gov
Furthermore, the efficacy of these azo prodrugs in reducing inflammation was evaluated in animal models using a trinitrobenzenesulfonic acid (TNBS)-induced experimental colitis model in rats. massbank.eunih.gov The histopathological examination of the resected colon from these animal groups provided evidence of the prodrugs' potential in ameliorating chronic colonic inflammation. massbank.eunih.gov These research findings collectively indicate a promising potential for the use of this compound azo conjugates in the effective, colon-targeted treatment of IBD. massbank.eunih.gov
Table 4: In Vitro Drug Release Profile of this compound Azo Conjugates for Colon Targeting
| Gastrointestinal Region | Percentage of this compound Release | Mechanism of Release |
| Gastric Fluid | Not released massbank.eunih.gov | - |
| Intestinal Fluid | 12-15% massbank.eunih.gov | - |
| Colon | 65-85% massbank.eunih.gov | Azo reductases enzyme from colonic microflora massbank.eunih.gov |
Safety Profile and Toxicological Research
Gastrointestinal Safety Research
Nonsteroidal anti-inflammatory drugs (NSAIDs), including fenoprofen, are known to cause a range of gastrointestinal (GI) adverse events, which can vary in incidence and severity.
Incidence and Nature of Gastrointestinal Adverse Reactions
Clinical trials evaluating this compound calcium have identified gastrointestinal disturbances as the most frequently reported adverse reactions. In these studies, approximately 20.8% of patients receiving this compound experienced GI adverse reactions, compared to 16.9% of patients receiving a placebo. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.gov The most common GI reactions, listed in descending order of frequency, include dyspepsia, nausea, constipation, vomiting, abdominal pain, and diarrhea. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.govdrugs.com Dyspepsia was observed in 10.3% of this compound-treated patients versus 2.3% in the placebo group. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.gov Nausea occurred in 7.7% of this compound patients compared to 7.1% of placebo patients, and constipation in 7% versus 1.5%. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.gov Vomiting was reported in 2.6% of this compound users and 1.9% of placebo users, while abdominal pain affected 2% of this compound patients versus 1.1% of placebo patients. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.gov Diarrhea was noted in 1.8% of this compound patients, compared to 4.1% in the placebo group. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.gov Discontinuation of this compound due to adverse gastrointestinal reactions occurred in less than 2% of patients during premarketing studies. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.com
Table 1: Incidence of Gastrointestinal Adverse Reactions in Clinical Trials
| Adverse Reaction | This compound (%) | Placebo (%) |
| Dyspepsia | 10.3 | 2.3 |
| Nausea | 7.7 | 7.1 |
| Constipation | 7.0 | 1.5 |
| Vomiting | 2.6 | 1.9 |
| Abdominal Pain | 2.0 | 1.1 |
| Diarrhea | 1.8 | 4.1 |
Risk of Ulceration and Bleeding
NSAIDs, including this compound, carry a risk of serious gastrointestinal adverse events such as inflammation, bleeding, ulceration, and perforation of the stomach, small intestine, or large intestine, which can be fatal. nih.govmedicinenet.comrxlist.comfda.govwikidoc.orgnih.govdrugs.comnih.govfda.govmskcc.org These serious events can manifest at any point during treatment, with or without warning symptoms. nih.govfda.govnih.govdrugs.comnih.govmskcc.org Notably, only about one in five patients who develop a serious upper GI adverse event while on NSAID therapy is symptomatic. fda.govnih.govdrugs.com Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3 to 6 months, and in about 2% to 4% of patients treated for one year. wikidoc.orgnih.govnih.gov Elderly patients and those with a prior history of peptic ulcer disease and/or GI bleeding are at a significantly higher risk (greater than 10-fold) for developing a GI bleed compared to patients without these risk factors. rxlist.comfda.govnih.govfda.govmskcc.org Other contributing factors to increased GI bleeding risk include concomitant use of oral corticosteroids or anticoagulants, longer duration of NSAID therapy, smoking, alcohol consumption, and poor general health status. fda.gov this compound has been associated with gastric bleeding and peptic ulcer, which can lead to non-compliance and treatment failure. researchgate.netrjptonline.org
Comparative Gastrointestinal Tolerability with Other NSAIDs
Clinical studies have compared the gastrointestinal tolerability of this compound with other NSAIDs, particularly aspirin (B1665792). In patients with rheumatoid arthritis and osteoarthritis, this compound has been shown to be comparable to aspirin in managing disease activity. fda.govwikidoc.orgdrugbank.com However, mild gastrointestinal reactions such as nausea and dyspepsia, as well as tinnitus, occurred less frequently in patients treated with this compound than in those treated with aspirin. fda.govwikidoc.orgdrugbank.com A double-blind crossover study involving men demonstrated that fecal blood loss was significantly greater after aspirin use (4.96 mL) compared to this compound (2.46 mL) or placebo (0.79 mL). nih.gov Endoscopic examination in the same study revealed that aspirin induced more gastrointestinal pathology than this compound or placebo. nih.gov While this compound appears to cause less gastrointestinal bleeding than aspirin, it is not definitively known whether this compound causes less peptic ulceration than aspirin. fda.govwikidoc.orgdrugbank.comnih.gov
Cardiovascular Risk Assessment
NSAIDs, including this compound, are associated with cardiovascular risks that warrant careful consideration.
Increased Risk of Myocardial Infarction and Heart Failure
Clinical trials involving various NSAIDs, both COX-2 selective and nonselective, have indicated an increased risk of serious cardiovascular (CV) thrombotic events, including myocardial infarction (MI) and stroke, which can be fatal. nih.govnih.govfda.govmskcc.orgmedscape.comdrugs.com This increased risk can manifest early in treatment, sometimes within the first weeks, and may escalate with prolonged use and higher dosages. nih.govnih.govfda.govmskcc.orgmedscape.comdrugs.com Although the relative increase in serious CV thrombotic events over baseline appears similar in patients with and without known CV disease, the absolute incidence is higher in those with pre-existing CV disease or risk factors due to their elevated baseline rate. nih.govmedscape.comdrugs.com
In a Danish National Registry study involving patients with heart failure, NSAID use was linked to an increased risk of MI, hospitalization for heart failure, and death. nih.govrxlist.comnih.gove-lactancia.org The Coxib and traditional NSAID Trialists' Collaboration meta-analysis of randomized controlled trials reported an approximately twofold increase in hospitalizations for heart failure in both COX-2 selective and nonselective NSAID-treated patients compared to placebo-treated patients. nih.gov this compound is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. nih.govnih.govfda.govmskcc.orgdrugs.com
Fluid Retention and Edema
Fluid retention and edema (swelling) have been observed in some patients treated with NSAIDs, including this compound. nih.govmedicinenet.comrxlist.comfda.govnih.govdrugs.come-lactancia.org This effect can contribute to an increased incidence of cardiovascular events, particularly in patients with pre-existing hypertension or compromised cardiac function. fda.gov The use of this compound may also blunt the cardiovascular effects of several therapeutic agents commonly used to manage fluid retention and heart conditions, such as diuretics, ACE inhibitors, or angiotensin receptor blockers (ARBs). nih.govrxlist.comnih.gove-lactancia.org Therefore, caution is advised when this compound is used in patients with fluid retention, compromised cardiac function, or heart failure, and its use should be avoided in patients with severe heart failure unless the benefits are deemed to outweigh the risk of worsening heart failure. rxlist.comfda.govnih.gove-lactancia.org
Drug Interactions and Polypharmacy Research
Interactions Affecting Fenoprofen Efficacy and Metabolism
The therapeutic effectiveness and metabolic profile of this compound can be significantly altered by the co-administration of other drugs that influence its absorption, distribution, metabolism, or excretion.
Aspirin (B1665792) Coadministration Effects
The interaction between this compound and aspirin has been a subject of clinical investigation, revealing several key effects. Co-administration of aspirin leads to an increase in the metabolic clearance of this compound, which in turn results in a greater amount of hydroxylated this compound being excreted in the urine drugs.com. This increased clearance contributes to a decrease in the biologic half-life of this compound drugs.com.
Furthermore, when nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound are administered with aspirin, the protein binding of the NSAID is reduced drugs.com. While the clearance of the free, unbound NSAID is not altered, this displacement from albumin is a noteworthy interaction drugs.com. Despite these pharmacokinetic changes, controlled clinical studies have indicated that the concomitant use of NSAIDs and analgesic doses of aspirin does not yield any greater therapeutic benefit than using the NSAID alone drugs.com. In fact, this combination is generally not recommended due to an increased risk of bleeding drugs.com.
Summary of Aspirin Co-administration Effects on this compound
| Effect | Description | Clinical Implication |
|---|---|---|
| Decreased Half-life | Aspirin increases the metabolic clearance of this compound, leading to a shorter biologic half-life drugs.com. | Potential for reduced duration of this compound's therapeutic effect. |
| Enzyme Induction | The increased metabolic clearance suggests an induction of metabolic enzymes responsible for this compound hydroxylation drugs.com. | Faster breakdown and elimination of this compound. |
| Displacement from Albumin | Aspirin reduces the protein binding of this compound, increasing the fraction of unbound drug drugs.com. | The clinical significance of this specific interaction is not fully known drugs.com. |
Phenobarbital Interaction
Chronic administration of phenobarbital, a known enzyme inducer, can lead to a decrease in the plasma half-life of this compound iiab.mefda.govmims.com. This interaction may necessitate dosage adjustments of this compound if phenobarbital is either added to or withdrawn from a patient's treatment regimen to maintain therapeutic efficacy iiab.mefda.gov.
This compound's Impact on Other Drug Classes
This compound can also influence the pharmacodynamics and pharmacokinetics of other drug classes, potentially altering their therapeutic effects and safety profiles.
Antihypertensive Agents (ACE Inhibitors, ARBs, Diuretics)
Research indicates that NSAIDs, including this compound, may diminish the antihypertensive effects of several classes of blood pressure-lowering medications drugs.commims.commedicaldialogues.in. This can be particularly significant for patients relying on angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), and diuretics to manage hypertension drugs.commedicaldialogues.indrugs.com. The mechanism for this interaction is believed to be related to the inhibition of renal prostaglandin (B15479496) synthesis, which plays a role in blood pressure regulation drugs.com.
For patients taking ACE inhibitors or ARBs, the concurrent use of this compound, especially in elderly, volume-depleted, or renally impaired individuals, may lead to a deterioration of renal function, including the possibility of acute renal failure drugs.comdrugs.comnih.gov. Similarly, this compound can reduce the natriuretic effect of loop and thiazide diuretics drugs.commedicaldialogues.inmobilephysiotherapyclinic.in. Therefore, close monitoring of blood pressure and renal function is advised when this compound is used concomitantly with these agents drugs.comdrugs.com.
This compound's Interaction with Antihypertensive Agents
| Antihypertensive Class | Nature of Interaction | Potential Clinical Outcome |
|---|---|---|
| ACE Inhibitors | Diminished antihypertensive effect drugs.commedicaldialogues.inmobilephysiotherapyclinic.in. | Reduced blood pressure control; increased risk of renal impairment in susceptible patients drugs.com. |
| ARBs | Diminished antihypertensive effect drugs.commedicaldialogues.in. | Reduced blood pressure control; increased risk of renal impairment in susceptible patients drugs.com. |
| Diuretics (Loop and Thiazide) | Reduced natriuretic and antihypertensive effect drugs.comdrugs.commedicaldialogues.inmobilephysiotherapyclinic.in. | Fluid retention and decreased blood pressure control drugs.com. |
Anticoagulants (e.g., Warfarin) and Antiplatelet Agents (e.g., Clopidogrel)
The combination of this compound with anticoagulants or antiplatelet agents significantly increases the risk of bleeding. This compound and anticoagulants like warfarin have a synergistic effect on bleeding, with concomitant use leading to a higher risk of serious bleeding events compared to the use of either drug alone fda.govnih.govnih.gov. NSAIDs, including this compound, can also prolong bleeding time drugs.com.
Similarly, co-administration with antiplatelet agents such as clopidogrel can heighten the risk of bleeding drugbank.compatsnap.com. Both this compound and clopidogrel inhibit platelet aggregation, and their combined use can potentiate this effect medscape.com. Careful monitoring for signs of bleeding is essential for patients on these concurrent therapies nih.gov.
Lithium and SSRIs
This compound can increase the plasma levels and potential toxicity of lithium by reducing its renal clearance iiab.memedicaldialogues.in. This interaction necessitates close monitoring of lithium levels if the two drugs are used together.
Concomitant use of this compound with selective serotonin reuptake inhibitors (SSRIs) may increase the risk of gastrointestinal adverse effects, particularly bleeding iiab.memedicaldialogues.inmobilephysiotherapyclinic.in. Serotonin release by platelets is important for hemostasis, and studies have shown that using an NSAID with drugs that interfere with serotonin reuptake can potentiate the risk of bleeding more than an NSAID alone fda.govnih.gov.
Hydantoins, Sulfonamides, and Sulfonylureas
This compound's interaction with hydantoins, sulfonamides, and sulfonylureas is primarily rooted in its high affinity for plasma albumin. drugs.comnih.gov As a highly protein-bound drug, this compound can displace other medications that also bind to albumin from their binding sites. drugs.commobilephysiotherapyclinic.incapes.gov.br This displacement increases the unbound, pharmacologically active concentration of the displaced drug, potentially leading to an intensified therapeutic effect or an increased risk of toxicity. drugs.commobilephysiotherapyclinic.in
In vitro studies have demonstrated this compound's capacity to displace these drugs from their protein binding sites. drugs.com Consequently, patients concurrently receiving this compound and drugs from these classes should be closely monitored for any signs of increased drug activity or toxicity. drugs.com The clinical significance of this interaction is particularly important for drugs with a narrow therapeutic index, where a small increase in the free drug concentration can lead to adverse effects.
Cyclosporine
The concurrent use of this compound and cyclosporine may heighten the risk of cyclosporine-induced nephrotoxicity. mims.commedicaldialogues.in NSAIDs, including this compound, can interfere with renal prostaglandin synthesis. drugbank.com Prostaglandins play a crucial role in maintaining renal blood flow, particularly in the context of vasoconstrictive stimuli. By inhibiting prostaglandin synthesis, this compound may exacerbate the renal vasoconstriction caused by cyclosporine, leading to a reduction in renal blood flow and glomerular filtration rate. nih.govyu.ac.krccjm.org This can result in acute renal dysfunction. nih.govyu.ac.krccjm.org
The mechanism of cyclosporine-induced nephrotoxicity is complex and involves renal vasoconstriction. nih.govyu.ac.krccjm.org The addition of an NSAID like this compound can further compromise renal hemodynamics. Therefore, careful monitoring of renal function is essential in patients receiving this combination of drugs.
Methotrexate
The co-administration of this compound and methotrexate can lead to a clinically significant interaction, primarily by increasing methotrexate levels in the body. mims.comdrugbank.commedscape.com This interaction is thought to occur through the inhibition of renal tubular secretion of methotrexate by this compound. medscape.com By competing for the same renal clearance pathway, this compound can reduce the excretion of methotrexate, leading to its accumulation in the bloodstream. drugbank.commedscape.com
Elevated concentrations of methotrexate can increase the risk of serious toxicities, including myelosuppression, mucositis, and renal impairment. medscape.com Therefore, the combination of this compound and methotrexate should be approached with caution, especially with high-dose methotrexate therapy. medscape.com Close monitoring of methotrexate levels and for signs of methotrexate toxicity is crucial if these two drugs must be used together.
Protein Binding Displacement Interactions
This compound is extensively bound to plasma proteins, particularly albumin, with a binding rate of approximately 99%. nih.govmims.com This high degree of protein binding is a key factor in its potential to cause drug-drug interactions through displacement. drugs.comnih.govnih.gov When this compound is administered concurrently with other drugs that are also highly protein-bound, it can compete for the same binding sites on albumin. drugs.comnih.gov
This competition can result in the displacement of the other drug from its protein-binding sites, leading to an increase in its free, unbound concentration in the plasma. drugs.comnih.gov The clinical effect of this displacement depends on the therapeutic index of the displaced drug. For drugs with a narrow therapeutic index, such as certain anticoagulants or anticonvulsants, even a small increase in the free fraction can lead to a significant increase in pharmacological effect and potential toxicity. drugs.com
The extent of displacement is influenced by several factors, including the concentration of both drugs and their relative affinities for the albumin binding sites. nih.gov It is important to note that this compound itself could also theoretically be displaced from its binding sites by other strongly bound drugs. drugs.com
Table 1: Drug Interactions with this compound
| Interacting Drug Class | Interacting Drugs | Potential Clinical Outcome | Mechanism of Interaction |
| Hydantoins | Phenytoin | Increased hydantoin levels and potential toxicity | Displacement from protein binding sites |
| Sulfonamides | Sulfamethoxazole | Increased sulfonamide levels and potential toxicity | Displacement from protein binding sites |
| Sulfonylureas | Glyburide, Glipizide | Increased risk of hypoglycemia | Displacement from protein binding sites |
| Calcineurin Inhibitors | Cyclosporine | Increased risk of nephrotoxicity | Altered renal prostaglandin synthesis |
| Antimetabolites | Methotrexate | Increased methotrexate toxicity | Decreased renal clearance |
Clinical Significance of Drug-Drug Interactions in Patient Management
The potential for drug-drug interactions involving this compound has significant implications for patient management. Healthcare providers must be vigilant when prescribing this compound to patients who are already taking other medications, particularly those with a narrow therapeutic index and those that are highly protein-bound.
A thorough medication history is essential to identify potential interactions. For patients taking hydantoins, sulfonamides, or sulfonylureas, it is crucial to monitor for signs of toxicity or enhanced therapeutic effects, such as hypoglycemia with sulfonylureas. drugs.com Dose adjustments of the co-administered drug may be necessary.
When this compound is used with cyclosporine, regular monitoring of renal function is imperative to detect any early signs of nephrotoxicity. mims.com Similarly, for patients on methotrexate, monitoring of methotrexate levels and for signs of toxicity is critical to prevent severe adverse events. medscape.com
The management of these interactions often involves a combination of careful monitoring, patient education, and, in some cases, the selection of alternative medications with a lower potential for interaction. The decision to co-administer this compound with interacting drugs should be based on a careful risk-benefit assessment for each individual patient.
Synthesis and Derivatization Research
Synthetic Routes for Fenoprofen
Various methods have been developed for the synthesis of this compound, reflecting efforts to improve efficiency, yield, and stereoselectivity. One general approach often involves the Friedel-Crafts reaction to construct the phenyl groups, followed by subsequent modifications to introduce the butanoic acid moiety solubilityofthings.com.
A clean production method for this compound calcium has been described, which involves several key steps. This route commences with m-phenoxy phenylethanol reacting with thionyl chloride in the presence of pyridinium (B92312) and a solvent to yield m-phenoxy benzyl (B1604629) chloride. Subsequently, m-phenoxy benzyl chloride reacts with sodium cyanide in the presence of phase transfer catalysts to form m-phenoxy acetonitrile (B52724). This acetonitrile derivative then reacts with methyl carbonate in the presence of sodium ethylate to produce m-phenoxy-alpha-methyl phenylacetate (B1230308). Finally, m-phenoxy-alpha-methyl phenylacetate reacts with liquid caustic to generate m-phenoxy-alpha-methyl sodium phenylacetate, which then reacts with calcium chloride and alcohol in the presence of complexing agents like EDTA to form this compound calcium. This method is noted for its convenient synthesis, ease of operation, lack of pollution, and high product yield google.com.
Another notable development is a green, large-scale synthesis of this compound calcium dihydrate. This innovative process utilizes simple calcium carbonate (CaCO₃) in an aqueous medium, eliminating the need for organic solvents that were commonly reported in prior art procedures, such as acetone (B3395972) or ethanol (B145695). This approach aims to provide an eco-friendly and economically viable manufacturing procedure for industrial production rasayanjournal.co.inresearchgate.net.
For the asymmetric synthesis of (S)-Fenoprofen, a novel method has been disclosed. This method involves the Kumada cross-coupling reaction of racemic 2-halopropionate with a self-made 3-phenoxyphenyl Grignard reagent, catalyzed by a bisoxazoline/cobalt system. The resulting esters are then subjected to catalytic hydrogenation to obtain (S)-Fenoprofen. This synthetic route is characterized by its brevity, comprising only three reaction steps, and achieves a total yield of 70% with high optical purity (92% ee) google.com.
Design and Synthesis of this compound Prodrugs
Prodrug strategies are employed to improve various drug characteristics, such as solubility, bioavailability, and targeted delivery, by designing bioreversible derivatives that release the active parent drug in vivo through enzymatic or chemical transformation nih.govresearchgate.net. For this compound, prodrug development has focused on overcoming issues like its relatively short plasma half-life and potential gastrointestinal side effects innovareacademics.insrce.hroaji.net.
Azo Conjugates for Colon Targeting
A significant area of prodrug research for this compound involves the synthesis of azo conjugates, specifically designed for colon-targeted drug delivery. This approach aims to treat inflammatory bowel diseases by ensuring the drug is released predominantly in the colon, minimizing systemic exposure and associated side effects innovareacademics.ininnovareacademics.innih.gov.
Six mutual azo prodrugs of this compound (J-1 to J-6) were synthesized by coupling this compound with diazonium salts of various essential amino acids, including glycine, L-tyrosine, L-phenylalanine, L-tryptophan, L-valine, and L-alanine innovareacademics.ininnovareacademics.in. The synthesis typically involves preparing methyl ester hydrochloride of the amino acid using thionyl chloride and methanol (B129727), followed by diazotization and then coupling the diazotized amino acid methyl ester with this compound innovareacademics.in. These prodrugs are designed to be activated by azo reductases, enzymes secreted by colonic microflora, which cleave the azo linkage to release the active this compound innovareacademics.ininnovareacademics.innih.govwjbphs.com.
The synthesized azo prodrugs exhibited high purity, with yields ranging between 73% and 78% innovareacademics.in. In vitro drug release studies demonstrated that this compound was not released in gastric fluid, with only 12-15% release in intestinal fluid, while 65-85% of the drug was released in the colon due to the action of azo reductases innovareacademics.ininnovareacademics.in. This indicates a promising potential for treating inflammatory bowel disease through effective colon targeting innovareacademics.ininnovareacademics.in.
Other Prodrug Strategies
Beyond azo conjugates, other prodrug strategies for this compound have been explored to address its pharmacokinetic limitations and improve its therapeutic index. One approach involves the synthesis of polymer-drug conjugates, which can alter the drug's properties and pharmacokinetics srce.hrnih.gov.
For instance, this compound has been conjugated to styrene-maleic acid anhydride (B1165640) copolymer (SMA). This involves first converting this compound to its 2-aminoethylamide, which possesses free amino groups capable of reacting with the SMA anhydride rings. By modifying the degree and type of substitution, both lipophilic and hydrophilic conjugates can be obtained, with drug loading ranging from 17% to 47% srce.hrnih.govresearchgate.net. These macromolecular prodrugs are designed to undergo hydrolysis, releasing the bound this compound srce.hr.
Another polymer-conjugated prodrug strategy involved covalently binding this compound to poly[alpha,beta-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA) to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties oaji.net. The general concept of masking carboxylic acid groups in NSAIDs through ester or amide mutual prodrugs is also applied to this compound to prevent direct contact with the gastric mucosal lining, thereby minimizing gastrointestinal irritation and ulceration oaji.netgoogle.comopenmedicinalchemistryjournal.com. Such modifications can lead to improved physicochemical properties and enhanced bioavailability oaji.net.
Synthesis of this compound Hydrazone Derivatives
The synthesis of this compound hydrazone derivatives has been investigated as a strategy to reduce the side effects commonly associated with NSAIDs, particularly gastrointestinal complications, and potentially enhance their anti-inflammatory activity uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq.
The general synthetic pathway for this compound hydrazone derivatives (e.g., H1-H4) typically involves a multi-step procedure. First, this compound ethyl ester (compound A) is synthesized by reacting this compound with ethanol in the presence of thionyl chloride. This ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol to form this compound hydrazide (compound B). The final target hydrazone compounds are synthesized by reacting this compound hydrazide with various aldehydes in ethanol, using glacial acetic acid as a catalyst uobaghdad.edu.iqresearchgate.net. The chemical structures of the synthesized compounds are characterized using techniques such as FT-IR spectroscopy and ¹H NMR analysis uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.net.
Anti-inflammatory Evaluation of Derivatives
The synthesized this compound hydrazone derivatives have been evaluated for their anti-inflammatory activity, commonly using the egg-white induced paw edema method in rats uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.net. This method assesses the reduction in paw edema thickness as an indicator of anti-inflammatory effect uobaghdad.edu.iqresearchgate.net.
Research findings indicate that all synthesized this compound hydrazone derivatives demonstrate activity in reducing paw edema thickness uobaghdad.edu.iqresearchgate.netresearchgate.net. Their anti-inflammatory effect was generally comparable to that of the standard this compound uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.net. Notably, one specific derivative, compound H3, showed anti-inflammatory activity that was higher than that of this compound itself uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.net.
The following table summarizes the anti-inflammatory evaluation results for this compound hydrazone derivatives (H1-H4) compared to this compound and a control (dimethyl sulfoxide) in the egg-white induced paw edema model:
| Compound | Anti-inflammatory Activity (Paw Edema Reduction) | Comparison to this compound |
| H1 | Active | Comparable |
| H2 | Active | Comparable |
| H3 | Active | Higher |
| H4 | Active | Comparable |
| This compound | Standard activity | - |
| DMSO (Control) | Minimal activity | - |
| uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iqresearchgate.net |
Development of Novel this compound Analogues and Derivatives with Modified Pharmacological Profiles
The development of novel this compound analogues and derivatives is a continuous effort aimed at modifying its pharmacological profile, such as improving efficacy, reducing side effects, or altering pharmacokinetic properties srce.hroaji.netnih.govresearchgate.net. This involves strategic chemical modifications to the core structure or conjugation with other molecules.
One significant area of research focuses on creating polymer-drug conjugates, as discussed in Section 7.2.2, to address issues like short plasma half-life and improve drug delivery srce.hrnih.gov. Such conjugates, like those with styrene-maleic acid anhydride copolymer, aim to provide sustained release and potentially reduce systemic toxicity srce.hrresearchgate.net.
Beyond polymer conjugates, the broader field of chemical derivatization of existing drugs and natural products serves as a foundation for developing new analogues with optimized pharmacological profiles researchgate.net. This can involve introducing various functional groups to enhance specific properties like solubility, bioavailability, or to target particular biological pathways researchgate.netmdpi.com. For instance, modifying the carboxylic acid group of NSAIDs to form amide or ester derivatives is a common strategy to mask this group, which is often implicated in gastrointestinal irritation, thereby potentially leading to safer compounds google.comopenmedicinalchemistryjournal.com. While specific detailed examples of novel this compound analogues with entirely new pharmacological mechanisms beyond prodrugs are less explicitly detailed in the provided snippets, the general principles of drug derivatization apply. The goal is to fine-tune the existing therapeutic benefits while mitigating undesirable characteristics of the parent compound mdpi.com.
Analytical Methodologies for Fenoprofen Quantification
Chromatographic Techniques
Chromatography offers high-resolution separation of fenoprofen from other components, ensuring specificity and sensitivity. Various chromatographic methods have been established, each with its own set of advantages and specific applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the estimation of this compound in bulk drugs and plasma. wisdomlib.orgnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common. These methods typically involve a stationary phase like a C18 or an alkylphenyl column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. wisdomlib.orgnih.govnih.gov
One validated RP-HPLC method for this compound calcium in bulk drugs demonstrated strong linearity with a correlation coefficient of 0.9998 over a concentration range of 10 to 80 µg/ml. wisdomlib.org The precision of this method was confirmed with relative standard deviations (% RSD) of 0.69 for the system and 0.5 for the method itself. wisdomlib.org Recovery studies to affirm accuracy yielded results between 99.4% and 100.8%. wisdomlib.org Another HPLC method for this compound in human plasma showed sensitivity down to 0.5 µg/ml. nih.gov A stereospecific HPLC assay has also been developed to separate and quantify the enantiomers of this compound in plasma and urine, which involves derivatization of the enantiomers to form diastereoisomers prior to chromatographic separation. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Bulk Drug) wisdomlib.org | Method 2 (Human Plasma) nih.gov | Method 3 (Enantiomeric Separation) nih.gov |
|---|---|---|---|
| Stationary Phase | Not specified | Reversed-phase alkylphenyl column | Reversed-phase column |
| Mobile Phase | Methanol (B129727) and Acetonitrile | Acetonitrile:Water:Acetic Acid (50:50:2 v/v/v) | Monopotassium phosphate (B84403) solution:Acetonitrile:Triethylamine (65:35:0.02) |
| Detection Wavelength | 270 nm | 272 nm | 232 nm |
| Flow Rate | Not specified | 1 ml/min | 1 ml/min |
| Linearity Range | 10 - 80 µg/ml | Not specified | Not specified |
| Correlation Coefficient (r²) | 0.9998 | Not specified | Not specified |
| Limit of Detection (LOD) | 2.082 µg/ml | Not specified | Not specified |
| Limit of Quantification (LOQ) | 6.92 µg/ml | 0.5 µg/ml | Not specified |
For higher sensitivity and selectivity, especially in complex biological matrices like human plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed. A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in human plasma. nih.gov This method utilizes solid-phase extraction for sample clean-up. nih.gov
The chromatographic separation is achieved on a C18 column with an isocratic elution of methanol and 0.2% acetic acid in water. nih.gov Detection is performed using an electrospray ionization source operating in negative mode, with selected reaction monitoring of specific ion transitions for this compound (m/z 241/197) and its deuterated internal standard (m/z 244/200). nih.gov This method demonstrated excellent linearity over a concentration range of 0.02-20 µg/mL with a correlation coefficient (r²) of ≥ 0.9996. nih.gov The accuracy of the method was reported to be between 96.4% and 103.7%, with a precision (coefficient of variation) of ≤4.3%. nih.gov
Table 2: UHPLC-MS/MS Method for this compound in Human Plasma nih.gov
| Parameter | Details |
|---|---|
| Sample Preparation | Protein precipitation followed by solid-phase extraction |
| Chromatographic Column | BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:0.2% Acetic Acid in Water (75:25, v/v) |
| Ionization Mode | Electrospray Ionization (Negative) |
| Ion Transitions (m/z) | This compound: 241/197, this compound-d3: 244/200 |
| Linearity Range | 0.02 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 |
| Accuracy | 96.4 - 103.7% |
| Precision (% CV) | ≤4.3% |
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds. For non-volatile drugs like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. mdpi.comnih.gov
A sensitive screening procedure using GC-MS-MS has been reported for the detection of several non-steroidal anti-inflammatory drugs, including this compound, in equine urine. nih.gov By monitoring selected characteristic reactions for each drug, this method can achieve very low detection limits, down to 5 ng/ml for this compound. nih.gov While detailed parameters for a specific this compound GC-MS method are not extensively published, general methodologies for NSAIDs involve derivatization using agents like silylating reagents (e.g., BSTFA) followed by separation on a capillary column (e.g., HP-5ms). mdpi.com
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is considered a hybrid of gas and liquid chromatography and offers advantages such as rapid separations and reduced solvent consumption. teledynelabs.com This technique is particularly well-suited for the separation of chiral compounds, a relevant application for this compound which is a racemic mixture. sigmaaldrich.com The use of a viscosity-lowering agent like carbon dioxide in the mobile phase allows for higher flow rates without a significant loss in chromatographic efficiency. acs.org While specific SFC methods for this compound are not widely detailed in the literature, the principles of SFC make it a promising technique for its analysis, especially for enantiomeric separations. sigmaaldrich.comacs.org
Spectrophotometric Methods
Spectrophotometric methods are often employed for the quantification of this compound in pharmaceutical formulations due to their simplicity, speed, and cost-effectiveness.
Ultraviolet (UV) spectrophotometry is based on the principle that a compound absorbs light over a specific range of wavelengths. A UV-spectrophotometric method has been developed and validated for the quantitative estimation of this compound calcium. aip.org The wavelength of maximum absorbance (λmax) for this compound calcium in phosphate buffer (pH 6.8) was determined to be 270 nm. aip.org In another study using ethanol (B145695) as the solvent, the λmax was found to be 272 nm. jpionline.org
The method was shown to be linear over a concentration range of 10-80 µg/ml, with a correlation coefficient of 0.9924. aip.org The accuracy of the method was demonstrated by a mean percentage drug recovery of 100.11%. aip.org The limit of detection (LOD) and limit of quantification (LOQ) for this compound calcium were found to be 5.209 µg/ml and 15.78 µg/ml, respectively. aip.org
Table 3: UV-Spectrophotometric Method for this compound Calcium aip.org
| Parameter | Value |
|---|---|
| Solvent | Phosphate Buffer (pH 6.8) |
| λmax | 270 nm |
| Linearity Range | 10 - 80 µg/ml |
| Correlation Coefficient (r²) | 0.9924 |
| Mean Percentage Recovery | 100.11% |
| Limit of Detection (LOD) | 5.209 µg/ml |
| Limit of Quantification (LOQ) | 15.78 µg/ml |
Fluorescence Spectrometry
Fluorescence spectrometry offers a sensitive and selective method for the determination of this compound. This technique is based on the principle that this compound, when excited by ultraviolet radiation, emits light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the drug.
Research has demonstrated the application of first-derivative nonlinear variable-angle synchronous fluorescence spectrometry for the simultaneous quantification of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. This method enhances the selectivity of fluorescence measurements without compromising sensitivity nih.gov. The analysis is typically performed in an ethanol-water medium at a specific pH, adjusted with a buffer solution nih.gov.
Studies have also explored the formation of inclusion complexes between this compound and cyclodextrins, which can enhance the fluorescence emission of the drug and improve its determination limit in aqueous solutions icm.edu.pl. The formation of a 1:1 inclusion complex with β-cyclodextrin, in particular, has been shown to have a stronger affinity for uncharged this compound, leading to a greater increase in fluorescence intensity icm.edu.pl.
The linear concentration range for this compound using this technique has been reported to be between 100.0 and 600.0 ng/mL nih.gov.
Immunoassays (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly specific and sensitive approach for the detection and quantification of this compound. These methods are based on the principle of antigen-antibody recognition.
In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample neogen.com. The subsequent addition of a substrate results in a color change, which can be measured spectrophotometrically to determine the concentration of the drug neogen.com.
While specific ELISA kits for this compound are not as commonly available as for other NSAIDs like Ibuprofen (B1674241), the principles of these assays are transferable. For instance, an Ibuprofen ELISA kit shows a low cross-reactivity with this compound, indicating the high specificity of the antibodies used neogen.com. The development of a specific ELISA for this compound would involve producing monoclonal or polyclonal antibodies that recognize this compound with high affinity and specificity.
These assays are particularly useful for screening a large number of samples in pharmacokinetic and toxicological studies due to their potential for high throughput and automation kyinno.com.
Electrochemical Methods (e.g., Voltammetric)
Electrochemical methods, particularly voltammetric techniques, offer a rapid, simple, and cost-effective alternative for the quantification of this compound. These methods are based on measuring the current that flows as a result of the oxidation or reduction of this compound at an electrode surface when a potential is applied.
Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed due to their high sensitivity and ability to reduce background currents researchgate.net. The choice of electrode material and modification of the electrode surface can significantly enhance the sensitivity and selectivity of the analysis mdpi.commdpi.com. For instance, glassy carbon electrodes modified with nanomaterials have been shown to provide excellent responses in the determination of other NSAIDs mdpi.com.
The electrochemical behavior of this compound is dependent on the pH of the supporting electrolyte solution nih.gov. Therefore, optimization of the pH is a crucial step in method development to achieve the best analytical signal nih.gov. These methods can be applied to the determination of this compound in pharmaceutical formulations and biological fluids researchgate.netresearchgate.net.
Method Validation and Quality Control in this compound Analysis
Validation of analytical methods is essential to ensure the reliability, accuracy, and precision of the results obtained. The validation process involves evaluating several key parameters as outlined by regulatory guidelines.
Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been established in various concentration ranges depending on the analytical technique used. For example, a UHPLC-MS/MS method showed excellent linearity in the concentration range of 0.02-20 μg/mL with a correlation coefficient (r²) of ≥ 0.9996 nih.gov. An RP-HPLC method demonstrated linearity in the range of 10 to 80 µg/ml with a correlation coefficient of 0.9998 wisdomlib.orgwisdomlib.org.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For an RP-HPLC method, the accuracy was confirmed with recovery percentages between 99.4% and 100.8% wisdomlib.org. Another study reported accuracy ranging from 96.4% to 103.7% for a UHPLC-MS/MS method nih.gov.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For this compound analysis, system and method precision have been reported with %RSD values of 0.69 and 0.5, respectively, for an RP-HPLC method wisdomlib.orgwisdomlib.org. A UHPLC-MS/MS method showed a percentage coefficient of variation of ≤4.3% nih.gov.
Specificity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other drugs. This is often demonstrated by showing no interference from these components at the retention time of the analyte researchgate.net.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For chromatographic methods, this can include variations in flow rate, mobile phase composition, and detection wavelength wisdomlib.org.
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For an RP-HPLC method for this compound, the LOD and LOQ were found to be 2.082 µg/ml and 6.92 µg/ml, respectively wisdomlib.orgwisdomlib.org. A stability-indicating RP-HPLC method reported LOD values between 0.002% and 0.01% and LOQ values between 0.01% and 0.03% for this compound and its impurities researchgate.net.
Table 1: Summary of Validation Parameters for this compound Analytical Methods
| Parameter | UHPLC-MS/MS Method | RP-HPLC Method |
|---|---|---|
| Linearity Range | 0.02-20 μg/mL nih.gov | 10-80 µg/mL wisdomlib.orgwisdomlib.org |
| Correlation Coefficient (r²) | ≥ 0.9996 nih.gov | 0.9998 wisdomlib.orgwisdomlib.org |
| Accuracy (% Recovery) | 96.4-103.7% nih.gov | 99.4-100.8% wisdomlib.org |
| Precision (%RSD) | ≤ 4.3% nih.gov | 0.5 - 0.69% wisdomlib.orgwisdomlib.org |
| LOD | Not Reported | 2.082 µg/mL wisdomlib.orgwisdomlib.org |
| LOQ | Not Reported | 6.92 µg/mL wisdomlib.orgwisdomlib.org |
Validated analytical methods are crucial for pharmacokinetic studies, which involve the measurement of drug concentrations in biological fluids over time to understand its absorption, distribution, metabolism, and excretion. A rapid, simple, and sensitive UHPLC-MS/MS method has been successfully applied to a pharmacokinetic study of this compound in healthy subjects nih.gov. The high sensitivity and small plasma volume requirement of this method make it particularly suitable for such studies nih.gov.
Similarly, RP-HPLC methods, once validated, are deemed reliable for use in clinical pharmacokinetic studies, contributing to the effective monitoring and evaluation of this compound in various contexts wisdomlib.orgwisdomlib.org. Therapeutic drug monitoring (TDM) involves measuring drug concentrations in a patient's bloodstream to ensure that the levels are within a therapeutic range that is both effective and non-toxic. The accurate and precise analytical methods described are essential for effective TDM of this compound.
System Suitability for this compound and Impurities
System suitability testing is an integral part of chromatographic analysis that is performed before and during the analysis of samples to ensure that the analytical system is performing adequately. This is crucial for the reliable quantification of this compound and its impurities.
Key system suitability parameters include:
Retention Time (RT): The time it takes for the analyte to pass through the column. It should be consistent across injections wisdomlib.org.
Peak Area/Height: The response of the detector to the analyte, which should be reproducible for replicate injections of the same standard jocpr.com.
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better separation efficiency wisdomlib.org.
Tailing Factor (T): A measure of peak symmetry. A value close to 1 indicates a symmetrical peak wisdomlib.org.
Resolution (Rs): The degree of separation between two adjacent peaks. A resolution of >1.5 is generally desired for baseline separation wisdomlib.org.
For the analysis of this compound and its impurities, system precision is evaluated by making replicate injections of a standard solution containing this compound and its known impurities jocpr.com. The %RSD for the retention time and peak area is then calculated to ensure the system is precise jocpr.com. For example, in one UPLC method, the %RSD for the retention time and area response of this compound and its impurities was determined to assess system precision jocpr.com. These tests confirm that the chromatographic system is suitable for the intended analysis and can produce reliable and reproducible results for both the active pharmaceutical ingredient and any potential impurities researchgate.net.
Advanced Drug Delivery Systems Research for Fenoprofen
Targeted Drug Delivery Systems
Targeted drug delivery systems aim to deliver Fenoprofen specifically to the site of action, minimizing exposure to non-target tissues and thereby reducing side effects.
Colon-Specific Drug Delivery Systems (e.g., Compression Coated Tablets with Guar (B607891) Gum and HPMC)
Colon-specific drug delivery systems for this compound calcium (FC) have been investigated to manage conditions like arthritis, particularly to avoid gastrointestinal adverse reactions associated with conventional oral therapy. One promising approach involves compression-coated tablets utilizing natural polysaccharides like guar gum and semi-synthetic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC). researchgate.netresearchgate.net
Studies have shown that HPMC can be incorporated to control the solubility of guar gum and prevent premature drug release in the stomach and small intestine. In vitro dissolution studies, conducted in pH 6.8 phosphate (B84403) buffered saline containing 4% w/v rat caecal contents, demonstrated the susceptibility of guar gum to colonic bacterial enzymatic action, leading to subsequent drug release. researchgate.netresearchgate.net
An optimized formulation (F18) containing 60% guar gum was able to release less than 1% of the drug in simulated stomach and small intestine environments, while releasing 98% of the drug in the targeted colonic area. In-vivo X-ray studies further confirmed that these designed dosage forms successfully reached the targeted site. This suggests that an envelope of guar gum and HPMC over this compound calcium core tablets could be an effective colon-specific drug delivery system. researchgate.netresearchgate.net
Table 1: In Vitro Drug Release Profile of an Optimized Colon-Targeted this compound Calcium Formulation (F18)
| Environment (pH) | Drug Release (%) |
| Stomach (<1%) | <1% |
| Small Intestine | <1% |
| Colon (pH 6.8) | 98% |
Microemulsion-Based Topical Delivery Systems for Anti-inflammatory Activity
Topical administration of this compound calcium (FPCa) is explored as a strategy to bypass the systemic side effects associated with oral intake, particularly for localized inflammatory conditions. Microemulsion (ME) based systems have shown potential for enhanced skin permeation and anti-inflammatory activity. taylorandfrancis.comresearchgate.netnih.gov
Research has focused on preparing microemulsions using the water titration method, with oleic acid as the oil phase, Tween 80 as a surfactant, and propylene (B89431) glycol as a co-surfactant. Oleic acid is chosen for its good solubilizing capacity. researchgate.netnih.gov
An optimized microemulsion formulation (ME5) containing 5% w/w FPCa, 60% w/w oleic acid, 3% w/w aqueous phase, and 32% w/w of a Tween 80/propylene glycol mixture (1:1) demonstrated significant improvements. This formulation exhibited a very small droplet size of 20.08 ± 7.03 nm and an optimum viscosity of 130.8 ± 2.03 cPs. The drug permeation through the skin reached 185.115 ± 3.20 μg cm⁻² h⁻¹. researchgate.net
In-vivo studies using a Carrageenan-induced paw edema model confirmed that the anti-inflammatory effect of the ME-FPCa formulation was threefold higher than that of a plain FPCa gel. The microemulsion resulted in an edema inhibition of 56.45 ± 1.75% after 6 hours, compared to 34.55 ± 0.93% for the plain FPCa gel, indicating its potential as an effective topical delivery system for pain management and arthritis treatment. researchgate.net
Table 2: Comparison of Anti-inflammatory Effect: Microemulsion vs. Plain Gel
| Formulation Type | Droplet Size (nm) | Viscosity (cPs) | Skin Permeation (μg cm⁻² h⁻¹) | Edema Inhibition (after 6h) |
| ME-FPCa (ME5) | 20.08 ± 7.03 | 130.8 ± 2.03 | 185.115 ± 3.20 | 56.45 ± 1.75% |
| Plain FPCa Gel | N/A | N/A | N/A | 34.55 ± 0.93% |
Modified Release Formulations
Modified release formulations are designed to control the rate and/or location of drug release, providing sustained therapeutic effects or improved patient compliance.
Floating Tablets (e.g., using HPMC K100 M, Xanthan gum, guar gum)
Floating tablets are a type of gastroretentive drug delivery system designed to remain in the stomach for an extended period, thereby improving the bioavailability of drugs that are absorbed primarily in the upper gastrointestinal tract. Research on this compound floating tablets has focused on using direct compression methods with various concentrations of hydrophilic polymers such as HPMC K100 M, xanthan gum, and guar gum. jpionline.orgjpionline.org
A study aimed to develop and characterize this compound floating tablets, incorporating HPMC K100 M, xanthan gum, and guar gum. Pre-formulation research evaluated organoleptic qualities, solubility, melting point (171°C), and partition coefficient of this compound. jpionline.orgjpionline.org
An optimized batch (F4) demonstrated desirable micromeritic properties, including a bulk density of 0.31 gm/cm³, tapped density of 0.46 gm/cm³, Carr index of 14.78, Hausner ratio of 1.42, and an angle of repose of 30.17 degrees. This formulation exhibited a short floating lag time and sustained buoyancy for a prolonged duration. In vitro dissolution tests showed a 99.12% drug release rate over 12 hours. Stability testing over three months indicated minimal changes in physical appearance, drug content, dissolution profile, and floating lag time, confirming the stability of the formulation. jpionline.orgjpionline.org
Table 3: Characteristics of Optimized this compound Floating Tablet (Batch F4)
| Parameter | Value |
| Bulk Density | 0.31 gm/cm³ |
| Tapped Density | 0.46 gm/cm³ |
| Carr Index | 14.78 |
| Hausner Ratio | 1.42 |
| Angle of Repose | 30.17 degrees |
| Drug Release (12h) | 99.12% |
| Floating Lag Time | Short |
| Total Floating Time | Prolonged |
Proniosomal Gels for Topical Application
Proniosomal gels represent a novel provesicular approach for transdermal drug delivery, designed to enhance the stability, bioavailability, and controlled release of drugs like this compound calcium for topical anti-inflammatory activity. These gels are semisolid liquid crystal products of nonionic surfactants that convert into niosomes upon hydration, facilitating drug permeation across the skin. journalajob.comresearchgate.netnih.govscholarsresearchlibrary.com
A recent study focused on formulating and evaluating topical proniosomal gels of this compound calcium using the coacervation-phase separation method, varying concentrations of cholesterol and surfactant. The objective was to sustain the drug's release profile and address its lower solubility. journalajob.comresearchgate.net
The prepared proniosomal gels were characterized for parameters such as zeta potential, drug content, vesicle size, pH, viscosity, and entrapment efficiency. In vitro drug release studies showed maximum drug release at the end of 24 hours, with kinetic studies confirming a diffusion-controlled release pattern. In vivo anti-inflammatory studies of the optimized formulation (F1) demonstrated good results in treating acute inflammation topically in animals, indicating the potential of proniosomal gels to efficiently load this compound and provide effective anti-inflammatory action. journalajob.comresearchgate.net
Microspheres for Controlled Release
Microspheres are small spherical particles, typically ranging from 1 to 1000 micrometers, used as drug delivery systems for controlled and sustained release. While specific research on this compound microspheres was not extensively detailed in the provided context, the concept of microsphere technology is widely applied to NSAIDs like this compound to achieve controlled release and overcome issues such as poor solubility or rapid elimination. researchgate.netnih.govresearchgate.netnih.govscielo.br
General principles for controlled release microspheres involve encapsulating the drug within a polymer matrix or shell. Polymers such as Eudragit L-100 and Eudragit RS PO are commonly used as rate-controlling polymers in microsphere formulations. The solvent evaporation method is a typical technique for their preparation. nih.gov
Studies on similar NSAIDs, like flurbiprofen (B1673479), have shown that microspheres can prolong drug release for up to 10 hours, often following zero-order kinetics with a diffusion-controlled release mechanism. These systems aim to improve drug efficacy by maintaining therapeutic concentrations over an extended period and reducing the frequency of administration, thereby enhancing patient compliance and potentially mitigating gastrointestinal side effects. nih.govresearchgate.netnih.govscielo.br
Table 4: General Characteristics of Drug-Loaded Microspheres for Controlled Release
| Characteristic | Description |
| Particle Size Range | Typically 1-1000 µm (e.g., 73.5-85.4 µm for some formulations) nih.gov |
| Release Mechanism | Often diffusion-controlled, following zero-order or Korsmeyer-Peppas kinetics |
| Release Duration | Can achieve prolonged release (e.g., up to 10-12 hours) nih.govresearchgate.net |
| Encapsulation Efficiency | Varies based on formulation, can be high (e.g., 8-94% for flurbiprofen) researchgate.net |
| Morphology | Spherical, may be smooth or porous depending on excipients researchgate.net |
Formulation Optimization Methodologies (e.g., Quality by Design (QbD), Design of Experiment (DoE))
The development of advanced drug delivery systems for this compound significantly benefits from systematic formulation optimization methodologies such as Quality by Design (QbD) and Design of Experiment (DoE). These approaches enable a comprehensive understanding of the relationship between formulation variables, process parameters, and critical quality attributes (CQAs) of the final product, moving beyond traditional one-variable-at-a-time (OVAT) methods nih.govnih.gov. QbD emphasizes building quality into the product from the outset, while DoE provides a robust statistical framework for efficiently exploring multiple factors and their interactions biointerfaceresearch.comscielo.br.
Several studies have leveraged QbD and DoE principles to optimize this compound formulations for enhanced delivery and therapeutic efficacy.
This compound Floating Tablets Optimization
In the development of gastroretentive floating tablets of this compound, a QbD approach was employed, utilizing a 2^3-full factorial Design of Experiment (DoE) with Design-Expert® software to identify the optimal formulation jpionline.orgjpionline.org. The primary objective was to achieve a sustained drug release profile and acceptable floating properties. Independent variables investigated included the concentrations of key polymers: HPMC K100 M, Xanthan gum, and guar gum jpionline.orgjpionline.org.
The optimization process involved preparing various batches of tablets, with the drug quantity consistently set at 600 mg. The concentrations of HPMC K100 M, Xanthan gum, and guar gum were varied within ranges of 30-50 mg, 20-40 mg, and 20-40 mg, respectively jpionline.org. Key dependent responses measured included micromeritic properties (pre- and post-compression), in vitro dissolution, and floating characteristics jpionline.orgjpionline.org.
An optimized batch, designated F4, demonstrated favorable characteristics. This formulation exhibited a short lag time for buoyancy and floated for an extended duration. In vitro dissolution tests revealed a high drug release rate of 99.12% after 12 hours jpionline.orgjpionline.org. Micromeritic properties for the optimized formulation included a bulk density of 0.31 gm/cm³, tapped density of 0.46 gm/cm³, Carr index of 14.78, Hausner ratio of 1.42, and an angle of repose of 30.17 degrees jpionline.orgjpionline.org. Stability testing over three months at high temperatures showed minimal changes in color, shape, appearance, drug content, in vitro dissolution, and floating lag time, indicating the formulation's stability jpionline.orgjpionline.org.
Table 1: Key Characteristics of Optimized this compound Floating Tablet (Batch F4)
| Characteristic | Value |
| Drug Release Rate (12 hours) | 99.12% |
| Bulk Density | 0.31 gm/cm³ |
| Tapped Density | 0.46 gm/cm³ |
| Carr Index | 14.78 |
| Hausner Ratio | 1.42 |
| Angle of Repose | 30.17 degrees |
| Floating Lag Time | Short |
| Total Floating Duration | Long |
This compound Calcium-Loaded Nanostructured Lipid Carriers (NLCs) Optimization
For topical delivery of this compound calcium, nanostructured lipid carriers (NLCs) have been investigated, with their formulation optimized using a Box-Behnken design as a DoE tool impactfactor.org. This research aimed to determine the impact of formulation and process parameters on critical NLC attributes, including percentage entrapment efficiency, flux (μg/cm²/hr), and percentage yield impactfactor.org. Compritol® 888 was utilized as the solid lipid, and oleic acid as the liquid lipid in the manufacturing process impactfactor.org.
The statistical analysis of response parameters led to the selection of a quadratic model as the best fit for predicting the % entrapment efficiency (Y1), flux (Y2), and percentage yield (Y3) impactfactor.org. This systematic approach enabled the identification of optimized parameters for this compound calcium-loaded NLCs, demonstrating the utility of DoE in developing advanced lipid-based delivery systems for improved drug penetration and sustained release impactfactor.org.
This compound Calcium-Loaded Elastic Nano-vesicular Spanlastics Optimization
Another application of experimental design in this compound delivery involved the optimization of elastic nano-vesicular spanlastics for topical administration of this compound calcium (FPCa) nih.gov. A full factorial design was employed to assess the influence of various formulation variables on critical quality attributes of the spanlastics, including drug entrapment efficiency (%EE), particle size (PS), deformability index (DI), and the percentage of drug released after 24 hours (Q24h) nih.gov. Design-Expert® software was used for this optimization nih.gov.
The optimized spanlastic formula was composed of Span 60 and Tween 60 as an edge activator at a weight ratio of 8:2, with Transcutol P as a cosolvent in the hydration medium nih.gov. This optimized formulation exhibited specific characteristics:
Table 2: Characteristics of Optimized this compound Calcium-Loaded Spanlastics
| Characteristic | Value |
| Entrapment Efficiency (%EE) | 49.91 ± 2.60% |
| Particle Size (PS) | 536.1 ± 17.14 nm |
| Deformability Index (DI) | 5.07 ± 0.06 g |
| Drug Released (Q24h) | 61.11 ± 2.70% |
In vitro release studies of the FPCa-loaded spanlastic gel, when compared to a conventional FPCa gel through a synthetic membrane and hairless rat skin, indicated that the spanlastic gel provided consistent and prolonged drug action nih.gov.
These examples highlight the critical role of QbD and DoE in systematically developing and optimizing this compound formulations for various advanced drug delivery systems, ensuring desired performance and quality attributes.
Clinical Trial Methodologies and Research Outcomes
Study Designs in Fenoprofen Clinical Research
Clinical research involving this compound has utilized a range of study designs to rigorously assess its therapeutic effects and compare it with placebo or other active compounds.
Comparative Studies with Active Comparatorsthis compound has been compared against various active comparators to ascertain its relative efficacy.
Aspirin (B1665792): Clinical studies in patients with rheumatoid arthritis and osteoarthritis have consistently shown this compound to be comparable to aspirin in controlling measures of disease activity such as pain relief, grip strength, joint swelling, and duration of morning stiffness. drugbank.comncats.ionih.govwikidoc.orgamazonaws.com Notably, this compound often resulted in fewer mild gastrointestinal reactions and tinnitus compared to aspirin. drugbank.comncats.iocapes.gov.brnih.govwikidoc.orgamazonaws.combmj.com In primary dysmenorrhea, this compound (200 mg and 400 mg) offered significant pain relief compared to both placebo and aspirin (650 mg), with aspirin not showing a significant difference from placebo in some analyses. researchgate.netnih.gov
Ibuprofen (B1674241): In a single-blind crossover trial involving patients with osteoarthritis, this compound 900 mg and ibuprofen 600 mg were compared. This compound showed measurably less, but similarly reproducible, analgesic properties compared to ibuprofen, based on pain intensity and relief scores. journals.co.za For primary dysmenorrhea, a double-blind, parallel study comparing this compound 200 mg, ibuprofen 400 mg, and placebo found that both this compound and ibuprofen significantly reduced pain scores compared to placebo, with no significant difference between this compound and ibuprofen. nih.gov However, in rheumatoid arthritis, a single-blind crossover comparison of this compound (2.4 g daily), ibuprofen (2.4 g daily), and naproxen (B1676952) (750 mg daily) indicated that anti-rheumatic activity was greatest with naproxen and least with ibuprofen, with this compound being a second choice in a majority of cases. tandfonline.comtandfonline.com
Naproxen: A double-blind, randomized trial in 77 patients with soft tissue sports injuries compared this compound calcium 400 mg three times daily against naproxen sodium 250 mg three times daily. Both drugs produced significant improvement in pain at night, swelling/bruising, and pain and mobility, with no significant differences in response between the two groups. nih.gov In rheumatoid arthritis, naproxen generally showed greater anti-rheumatic activity compared to this compound and ibuprofen. tandfonline.comtandfonline.com
Indomethacin (B1671933): Studies comparing this compound with indomethacin have shown that all three drugs (this compound, aspirin, and indomethacin) demonstrated antierythemic activity in adult male volunteers exposed to ultraviolet irradiation, indicating their anti-inflammatory properties. nih.govamazonaws.com
Codeine: In studies for acute postoperative pain, this compound 200 mg was compared to codeine 60 mg. While this compound showed a significant effect compared to placebo, there were insufficient data to conduct a detailed analysis of direct comparisons with active comparators like codeine. nih.gov
Zomepirac (B1201015): Similar to codeine, zomepirac 100 mg was included in some postoperative pain studies alongside this compound. However, there were insufficient data for a comprehensive comparative analysis with this compound. nih.gov
Patient Populations in this compound Clinical Trials
This compound has been clinically investigated across various patient populations suffering from inflammatory and painful conditions.
Rheumatoid Arthritis: A significant portion of this compound's clinical research has focused on patients with rheumatoid arthritis (RA). These studies included patients with active, definite, or classic RA. drugbank.comncats.iocapes.gov.brtandfonline.comnih.govnih.govnih.govwikidoc.orgamazonaws.combmj.comtandfonline.comtandfonline.comnih.govnih.govtandfonline.com Trials evaluated this compound's long-term efficacy and its use in combination with maintenance gold therapy. nih.govnih.gov
Osteoarthritis: this compound has also been extensively studied in patients with osteoarthritis, affecting various joints such as the spine, hip, knee, or shoulder. drugbank.comncats.ionih.govnih.govnih.govwikidoc.orgamazonaws.comjournals.co.za
Postoperative Pain: Clinical trials have assessed this compound's efficacy in managing acute postoperative pain in adults following procedures such as third molar extraction, laparoscopy, minor day surgery, and episiotomy. nih.govnih.gov
Primary Dysmenorrhea: this compound has been evaluated for the relief of pain associated with primary dysmenorrhea in women. researchgate.netnih.govnih.gov
Outcome Measures and Endpoints in Clinical Studies
Clinical studies on this compound have utilized a variety of outcome measures and endpoints to quantify its therapeutic effects. These measures often include both subjective patient-reported outcomes and objective clinical assessments.
Pain Relief: Pain relief is a primary outcome measure, often assessed using visual analog scales (VAS), pain intensity scores, or total pain relief (TOTPAR) scores over specified periods (e.g., 4 to 6 hours). drugbank.comncats.ionih.govnih.govnih.govamazonaws.comresearchgate.netnih.govjournals.co.za Reduction in pain intensity and improvement in total analgesia scores are key indicators. drugbank.comncats.ionih.govamazonaws.com
Morning Stiffness: In arthritic conditions, the duration of morning stiffness is a crucial endpoint, with reductions indicating anti-inflammatory efficacy. drugbank.comncats.iocapes.gov.brtandfonline.comnih.govnih.govwikidoc.orgamazonaws.combmj.com
Grip Strength: For rheumatoid arthritis, an increase in grip strength serves as an objective measure of improved joint function and reduced inflammation. drugbank.comncats.iocapes.gov.brtandfonline.comnih.govwikidoc.orgamazonaws.combmj.com
Joint Swelling: Reductions in joint swelling are directly indicative of this compound's anti-inflammatory action in both rheumatoid arthritis and osteoarthritis. drugbank.comncats.ionih.govwikidoc.orgamazonaws.com
Table 1: Key Outcome Measures and Their Assessment in this compound Clinical Trials
| Outcome Measure | Assessment Method | Relevant Conditions |
| Pain Relief | Visual Analog Scales (VAS), Pain Intensity Scores, Total Analgesia Scores, TOTPAR | Rheumatoid Arthritis, Osteoarthritis, Postoperative Pain, Primary Dysmenorrhea |
| Morning Stiffness | Patient-reported duration | Rheumatoid Arthritis, Osteoarthritis |
| Grip Strength | Measured using a dynamometer | Rheumatoid Arthritis |
| Joint Swelling | Clinical assessment (e.g., circumference measurement, visual inspection) | Rheumatoid Arthritis, Osteoarthritis |
| Disease Activity | Investigator and patient global assessments, Articular Index (e.g., Ritchie Index) | Rheumatoid Arthritis, Osteoarthritis |
| Analgesic Requirements | Quantity of rescue analgesics needed | Rheumatoid Arthritis, Primary Dysmenorrhea |
| Mobility | Increased range of motion, decreased number of joints with limited motion | Rheumatoid Arthritis, Osteoarthritis |
| Tenderness | Response to pressure | Osteoarthritis |
Challenges and Interpretations in Clinical Trial Data
Interpreting clinical trial data for this compound, as with other non-steroidal anti-inflammatory drugs (NSAIDs), presents several challenges. One significant issue is the considerable variation observed among individual patients, both from the mean response and from one observation point to another. This means that expectations based on mean values from trials may not accurately predict the response in a particular patient. nih.gov
Another critical factor influencing trial outcomes is the relative doses chosen for comparative drugs. The efficacy and tolerability of this compound versus a comparator can be profoundly affected by the specific doses employed, a qualification often not sufficiently emphasized in clinical reports. nih.gov
Furthermore, patient compliance in real-world clinical settings can differ significantly from that observed in controlled clinical trials. This potential problem must be carefully considered by physicians when selecting an appropriate medication for a patient. nih.gov The subjective nature of pain assessment, relying on categorical scales and the non-linear relationship between pain signaling and perception, also adds complexity to interpreting the correlation between biomarkers and pain relief. universiteitleiden.nl High variability in analgesic response among patients is another observed challenge. universiteitleiden.nl
Future Directions and Emerging Research Avenues for Fenoprofen
Elucidation of Remaining Unknown Mechanisms of Action
While Fenoprofen is known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis, its exact mode of action is thought to involve additional, yet fully unknown, pathways. drugbank.compatsnap.comfda.gov Recent research has begun to shed light on these non-COX mechanisms. For instance, studies have indicated that this compound may possess pro-resolving properties, promoting macrophage phagocytosis and efferocytosis independently of cyclooxygenase inhibition. nih.govexlibrisgroup.comnih.govresearchgate.net This suggests a broader role in the resolution of inflammation beyond simply blocking prostaglandin production. Further investigation into these COX-independent pathways is crucial to fully understand this compound's therapeutic breadth and to potentially leverage these mechanisms for new applications. researchgate.netmdpi.com
Further Exploration of Allosteric Modulation and Drug Repositioning
Drug repositioning, the strategy of identifying new uses for existing drugs, has gained traction in pharmaceutical research. nih.govnih.gov this compound has emerged as a promising candidate in this area due to its newly identified allosteric modulating activities. Research has shown that this compound acts as a positive allosteric modulator (PAM) at melanocortin (MC) receptors, specifically MC3, MC4, and MC5 receptors. nih.govexlibrisgroup.comnih.govresearchgate.netrndsystems.commedchemexpress.com This allosteric enhancement of MC receptors, particularly MC3, has been linked to this compound's anti-arthritic actions on cartilage integrity and synovitis, effects that were significantly attenuated in MC3 receptor-deficient mice. nih.govexlibrisgroup.comnih.govmedchemexpress.com This suggests a mechanism fundamentally distinct from its COX-inhibitory actions. nih.gov
Table 1: this compound's Allosteric Modulation of Melanocortin Receptors
| Receptor Type | Allosteric Modulation Activity | Observed Effect (in vitro/in vivo) | Reference |
| MC3 | Positive Allosteric Modulator | Decreases EC50 of α-MSH, Stimulates ERK1/2 activation, Anti-arthritic actions attenuated in Mc3r-/- mice | nih.govexlibrisgroup.comnih.govrndsystems.commedchemexpress.com |
| MC4 | Positive Allosteric Modulator | Stimulates ERK1/2 activation | nih.govnih.govrndsystems.commedchemexpress.com |
| MC5 | Positive Allosteric Modulator | Stimulates ERK1/2 activation | nih.govnih.govrndsystems.commedchemexpress.com |
This novel mechanism opens avenues for repositioning this compound for conditions where the melanocortin system plays a significant role, such as obesity, cachexia, vitiligo, sexual dysfunction, dermatitis, and gouty arthritis. nih.gov Furthermore, this compound has shown promise in a rodent model of endometriosis, alleviating pain and inflammation by reversing gene expression related to the disease, indicating its potential for broader application in pain management beyond its traditional uses. nih.gov Its ability to attenuate Staphylococcus aureus virulence by targeting the SaeR protein, independently of its anti-inflammatory effects, also suggests a potential role as an adjuvant in treating implant-associated infections without inducing drug resistance. nih.govacs.orgmdpi.com
Investigation of Synergistic Effects with Other Therapeutic Agents
Research continues to explore the potential for synergistic effects when this compound is combined with other therapeutic agents. Early studies investigated its use in conjunction with gold salts or corticosteroids for rheumatoid arthritis, although these studies were deemed inadequate to definitively demonstrate further improvement. fda.govdrugs.comwikidoc.org However, more recent findings suggest that this compound can exhibit synergistic or additive analgesic effects when combined with other pain relievers. For example, a combination of this compound and paracetamol showed superior analgesic efficacy and a lower incidence of side effects compared to dihydrocodeine tartrate in treating acute and chronic pain. nih.govnih.gov Additionally, studies on metal complexes involving this compound, such as [Cu(fen)2(im)2], have indicated enhanced analgesic activity and reduced ulcerogenic action compared to this compound alone, suggesting a synergistic effect through coordination chemistry. researchgate.net The development of electrospun nanofibers incorporating this compound with tranexamic acid and hydroxyapatite (B223615) for orthopedic hemostasis dressings also aims for a synergistic and sequential therapeutic effect, combining rapid hemostasis with sustained anti-inflammatory action. mdpi.com
Development of Derivatives with Enhanced Efficacy or Reduced Adverse Effects
A significant area of future research involves the synthesis and evaluation of this compound derivatives and prodrugs aimed at enhancing efficacy, improving pharmacokinetic profiles, or reducing adverse effects, particularly gastrointestinal irritation. researchgate.netinnovareacademics.incore.ac.ukoaji.netnih.gov For instance, this compound has been designed into polymer-conjugated prodrugs, where it is covalently bound to hydrophilic polymers like poly[alpha,beta-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA). core.ac.ukoaji.netnih.gov These prodrugs are designed to release the active drug in a controlled manner, potentially reducing systemic exposure and associated side effects. core.ac.ukoaji.net Azo conjugates of this compound have also been synthesized for colon-targeted delivery, aiming to treat inflammatory bowel disease by releasing the drug specifically in the colon, thereby minimizing gastric exposure and improving local therapeutic action. innovareacademics.ininnovareacademics.in Furthermore, amide derivatives of this compound have shown stronger antiproliferative effects on human tumor cell lines in vitro compared to this compound itself, possibly due to increased lipophilicity and better cellular uptake, highlighting potential for anticancer applications with modified structures. researchgate.net
Application in Novel Disease Models and Therapeutic Areas
Beyond its established uses in arthritis and pain, this compound is being investigated in novel disease models and therapeutic areas. Its recently discovered allosteric modulation of melanocortin receptors suggests potential applications in conditions related to the melanocortin system, including obesity, cachexia, and various inflammatory diseases. nih.govnih.gov Preclinical studies have explored its utility in endometriosis, demonstrating its ability to alleviate pain and inflammation in rodent models, which could lead to its repositioning for this debilitating condition. nih.gov Furthermore, this compound has shown promise in attenuating Staphylococcus aureus virulence in implant-associated infections, suggesting a role as an adjuvant therapy in bacterial infections, particularly those involving biofilm formation and osteolysis. nih.govacs.orgmdpi.com Its potential anticancer properties, mediated by both COX-dependent and COX-independent mechanisms, are also a focus of ongoing research, with derivatives showing enhanced cytostatic activity against tumor cell lines. researchgate.net
Advanced Pharmacogenomics and Personalized Medicine Approaches related to this compound Response
The variability in individual patient responses to NSAIDs, including this compound, underscores the importance of pharmacogenomics and personalized medicine. While specific studies on this compound's pharmacogenomics are less extensively documented in the provided search results, the general principles apply. Genetic factors can influence drug metabolism (e.g., cytochrome P450 enzymes), drug transporters, and target receptor sensitivity, all of which can impact this compound's efficacy and potential for adverse effects. Future research will likely involve identifying genetic biomarkers that predict this compound response, allowing for tailored dosing and selection of therapy to optimize outcomes and minimize risks for individual patients. This approach could lead to more precise prescribing, particularly in diverse populations where genetic variations may be more pronounced.
Long-term Safety and Efficacy Studies in Diverse Populations
While this compound has been in clinical use for decades, with established efficacy in managing pain and inflammation, ongoing and future research will continue to focus on long-term safety and efficacy, especially in diverse patient populations. wikipedia.orgdrugbank.comdrugs.com Current information indicates that geriatric patients may be more susceptible to certain adverse effects, such as gastrointestinal and renal issues, necessitating careful monitoring. drugs.commayoclinic.org Similarly, the safety of this compound in pediatric populations has not been fully established, and its use during pregnancy, particularly in the third trimester, is contraindicated due to potential fetal risks. drugs.comdrugs.commayoclinic.org Future studies are crucial to gather comprehensive data on this compound's long-term profile across various age groups, ethnicities, and individuals with co-morbidities, ensuring its safe and effective use in a broader clinical context. This includes further investigation into its potential impact on hearing function during prolonged therapy. drugs.comwikidoc.org
Integration of Computational Approaches in this compound Research (e.g., Molecular Docking, PK/PD Modeling)
The application of computational methodologies is increasingly pivotal in modern drug discovery and development, offering efficient and precise avenues for understanding drug mechanisms, predicting interactions, and optimizing properties. For this compound, a nonsteroidal anti-inflammatory drug (NSAID), computational approaches, particularly molecular docking and pharmacokinetic/pharmacodynamic (PK/PD) modeling, are being integrated to explore its therapeutic potential and optimize its characteristics.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method provides insights into the binding poses, affinities, and molecular interactions of drugs with their biological targets. In the context of this compound, molecular docking has been extensively employed to investigate its interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.
Studies have shown that this compound docks deeply into the active site of human COX-1 and COX-2 enzymes, forming crucial interactions with key amino acid residues. For instance, this compound has been observed to interact with residues such as ARG120, TYR355, TYR385, and TRP387 in the COX-2 active site wmocollege.ac.in. This deep binding contributes to its inhibitory action. Comparative studies with other NSAIDs, such as ketoprofen, flurbiprofen (B1673479), and ibuprofen (B1674241), have also utilized molecular docking to assess relative binding affinities and selectivity profiles wmocollege.ac.inresearchgate.net.
Detailed research findings from molecular docking studies often include binding energy values, which quantify the strength of the interaction between the ligand and the target protein. For this compound, a binding affinity of -7.6 kcal/mol towards COX-2 has been reported, positioning it as a top ligand among several NSAIDs in certain analyses ufms.br. When docked to COX-1, this compound exhibited a binding energy of -10.863 kcal/mol wmocollege.ac.inresearchgate.net. These computational predictions are frequently validated by Density Functional Theory (DFT) calculations, which further examine the molecular properties and electronic structures of the compounds, ensuring the reliability of the docking results researchgate.netufms.brresearchgate.net.
The integration of molecular docking extends beyond target binding. It is also used for virtual screening, a process where large libraries of compounds are computationally screened to identify potential drug candidates based on their predicted binding to a target openaccessjournals.comnih.gov. This accelerates the identification of lead compounds and optimizes the drug discovery process by reducing the need for extensive experimental testing openaccessjournals.comwiserpub.com.
Table 1: Molecular Docking Binding Affinities of this compound and Selected NSAIDs with COX Enzymes
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (COX-2) | Source |
| This compound | COX-2 | -7.6 | ARG120, TYR355, TYR385, TRP387 | wmocollege.ac.inufms.br |
| This compound | COX-1 | -10.863 | ARG120, TYR355, TYR385, TRP387 | wmocollege.ac.inresearchgate.net |
| Ketoprofen | COX-1 | -11.242 | ARG120, TYR355, TYR385, TRP387 | wmocollege.ac.inresearchgate.net |
| Ibuprofen | COX-2 | (Not specified) | TYR355 | wmocollege.ac.in |
| Flurbiprofen | COX-2 | (Not specified) | ARG120, TYR355 | wmocollege.ac.in |
Note: Binding affinities for Ibuprofen and Flurbiprofen with COX-2 were not explicitly stated as numerical values in the provided snippets, only their interacting residues.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a sophisticated computational approach that integrates pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) principles into a unified mathematical framework wikipedia.org. This allows for the description of the time course of drug effects in response to administered doses, providing a comprehensive understanding of drug behavior within a biological system wikipedia.org.
Translational PK/PD modeling is particularly valuable, as it combines in silico, in vitro, and preclinical in vivo data to predict the effects of drugs in humans nih.gov. This approach is crucial for streamlining the drug discovery and development process, aiding in lead compound selection, first-in-human dose determination, and early clinical trial design nih.gov.
While specific detailed PK/PD models for this compound were not extensively elaborated in the provided snippets, research indicates that such modeling has been applied to this compound. For instance, studies have assessed the influence of type 1 and type 2 diabetes mellitus on the enantioselective pharmacodynamics and chiral pharmacokinetics of this compound researchgate.net. This highlights the utility of PK/PD modeling in understanding how patient-specific factors can influence this compound's efficacy and disposition.
Beyond traditional PK/PD, other computational predictive modeling techniques are also being applied to this compound. Machine learning (ML) models, including Modular Artificial Neural Networks (MANN), Gaussian Processes Regression (GPR), and K-Nearest Neighbor (KNN), have been developed to optimize the solubility of this compound in supercritical CO2 researchgate.net. These models demonstrate the broader application of computational approaches to predict and optimize various physicochemical properties of this compound relevant to its pharmaceutical development.
Table 2: Performance of Machine Learning Models for this compound Solubility Optimization
| Model Type | Optimization Method | RMSE (Root Mean Squared Error) | R²-score | Maximum Error | Source |
| GSO-KNN | Glowworm Swarm Optimization (GSO) | 5.25E-04 | (Not specified) | (Not specified) | researchgate.net |
| GSO-MANN | Glowworm Swarm Optimization (GSO) | 5.46E-04 | (Not specified) | (Not specified) | researchgate.net |
| GSO-GPR | Glowworm Swarm Optimization (GSO) | 3.01E-05 | 0.999 | 5.02E-05 | researchgate.net |
Note: The GSO-GPR model was identified as the most effective among those examined for this compound solubility optimization researchgate.net.
Emerging Computational Applications
The integration of computational approaches in this compound research extends to drug repurposing efforts. A computer algorithm was utilized to screen nearly 1,300 existing compounds for their ability to reverse gene expression patterns associated with endometriosis nih.govmedrxiv.org. This compound was identified as a top candidate due to its high gene expression reversal score, leading to further validation in animal models nih.govmedrxiv.org. This exemplifies how computational screening can efficiently identify new therapeutic applications for existing drugs like this compound, significantly reducing the time and cost typically associated with developing new medications mdpi.com.
The future of this compound research, like much of drug discovery, will increasingly rely on advanced computational tools, including artificial intelligence (AI) and machine learning (ML), for target identification, virtual screening, and the prediction of critical physicochemical properties such as solubility, bioavailability, and toxicity mdpi.comreddit.com. These advancements promise to further accelerate the understanding and optimization of this compound's therapeutic profile.
Q & A
Basic: What experimental methodologies are recommended for characterizing fenoprofen’s physicochemical stability under varying hydration conditions?
Answer:
- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration/rehydration behavior. Powder X-ray diffractometry (PXRD) identifies crystalline phase transitions during hydration. For example, this compound calcium dihydrate loses water in two stages (50–80°C), with distinct activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to structural differences in water-binding environments .
- Critical Considerations : Monitor solution-mediated rehydration of anhydrous forms to avoid misinterpretation of crystallinity changes.
Advanced: How can adsorption isotherm models resolve contradictions in chromatographic retention mechanisms for this compound under overloaded conditions?
Answer:
- Methodology : Conduct frontal analysis and overloaded elution studies using non-porous pillar array columns (NPACs). This compound exhibits concave-downward isotherms best modeled by the Langmuir-Freundlich equation, indicating adsorbate-adsorbent dominance. Contrast with anti-Langmuir behavior in structurally similar NSAIDs (e.g., naproxen), where adsorbate-adsorbate interactions prevail .
- Data Contradiction Analysis : Tailoring models to stationary phase chemistry (e.g., hydrophobic vs. ionic surfaces) resolves discrepancies in peak fronting/tailing. Validate via plate height calculations and method-of-moments comparisons .
Basic: What strategies enhance this compound’s aqueous solubility for in vitro biomolecular interaction studies?
Answer:
- Methodology : Use hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry optimizes HPβCD concentration (0.3 mmol/L achieves 100% solubility via inclusion complexation). Ensure electrochemical inertness of HPβCD to avoid interference in voltammetric assays .
- Validation : Confirm complex stability via phase-solubility diagrams and cyclic voltammetry (CV) under physiological pH (7.4) .
Advanced: How do electrochemical techniques quantify this compound’s binding affinity with serum albumin, and what contradictions arise in interpreting voltammetric data?
Answer:
- Methodology : Affinity voltammetry with in-situ mercury film sensors measures this compound-bovine serum albumin (BSA) interactions. Calculate binding constants using nonlinear regression, x/y-reciprocal, and double-reciprocal plots. This compound-BSA forms a 1:1 electro-inactive complex, reducing free drug concentration and peak current .
- Contradictions : Competitive adsorption vs. complex formation debates are resolved via formal potential (E°) analysis. Minimal E° shifts confirm hydrophobic/weak interactions (e.g., Van der Waals) over electrostatic forces, despite BSA’s negative charge at pH 7.4 .
Basic: What pharmacopeial standards and validation parameters are critical for chromatographic purity assessment of this compound?
Answer:
- Methodology : Follow USP monographs using reverse-phase HPLC (5-µm L7 column, 272-nm detection). Validate methods per ICH guidelines: resolution (R ≥ 9.0 between this compound and 3-phenoxybenzoic acid), tailing factor (≤2.0), and precision (%RSD ≤2.0) .
- Critical Parameters : Use USP this compound Calcium RS for system suitability and impurity quantification (10,000×(C/W)×(ri/rS) formula) .
Advanced: How can researchers address discrepancies in kinetic models during this compound degradation studies?
Answer:
- Methodology : Apply Arrhenius and non-Arrhenius (e.g., Vyazovkin) models to thermal degradation data. Nonlinear Arrhenius plots in dehydration studies suggest multi-step mechanisms; use single-crystal XRD to correlate activation energy shifts with structural water environments .
- Contradiction Resolution : Distinguish between diffusion-controlled (high E°) and surface reaction-dominated (low E°) steps via PXRD phase analysis .
Basic: What are the best practices for ensuring reproducibility in this compound-protein binding assays?
Answer:
- Methodology : Standardize BSA concentration (≤10% electrode coverage) and accumulation times (≤60 sec) to minimize competitive adsorption artifacts. Use molar ratio plots (fixed BSA, variable this compound) to confirm 1:1 stoichiometry .
- Reproducibility Tips : Pre-equilibrate solutions at physiological pH (7.4) and validate sensor performance with control analytes (e.g., gemfibrozil) .
Advanced: How do molecular dynamics (MD) simulations complement experimental data in elucidating this compound’s supramolecular interactions?
Answer:
- Methodology : Pair MD with experimental binding constants (from voltammetry) to model hydrophobic/van der Waals forces in this compound-BSA complexes. Cross-validate with NMR or ITC data to resolve discrepancies in binding site predictions .
- Data Integration : Use crystallographic data (e.g., calcium coordination geometry) to refine force field parameters .
Table 1: Key this compound Research Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
